Pyrido[4,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMRAMXLLLVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343501 | |
| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16952-64-0 | |
| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrido[4,3-d]pyrimidin-4(3H)-one: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and known biological activities of Pyrido[4,3-d]pyrimidin-4(3H)-one. This heterocyclic compound serves as a crucial scaffold in medicinal chemistry, with its derivatives exhibiting significant potential in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are provided. Furthermore, a key signaling pathway influenced by derivatives of this core structure is visualized using the DOT language for Graphviz.
Chemical Properties and Structure
This compound is a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring. Its chemical and physical properties are summarized below.
Structural Information
| Identifier | Value |
| IUPAC Name | 3H-pyrido[4,3-d]pyrimidin-4-one[1] |
| Molecular Formula | C₇H₅N₃O[1] |
| SMILES | C1=CN=CC2=C1N=CNC2=O[1] |
| InChI | InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11)[1] |
| InChIKey | RADMRAMXLLLVGG-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 147.13 g/mol [1] |
| Monoisotopic Mass | 147.0433 Da |
| CAS Number | 16952-64-0[1] |
| XLogP3-AA | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 54.4 Ų[1] |
| Heavy Atom Count | 11 |
Synthesis of this compound
A common and effective method for the synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones involves the use of 4-aminonicotinic acid as a starting material. The following is a detailed experimental protocol adapted from established literature.
Experimental Protocol: Synthesis from 4-Aminonicotinic Acid
This synthesis can be achieved through the formation of a pyrido[4,3-d][1][2]oxazin-4-one intermediate, followed by reaction with an amine source.
Step 1: Synthesis of 2-Methyl-pyrido[4,3-d][1][2]oxazin-4-one
-
A mixture of 4-aminonicotinic acid (1.38 g, 0.01 mol) and acetic anhydride (10 ml) is heated under reflux for 30 minutes.
-
The reaction mixture is allowed to cool, and the resulting solid is filtered off.
-
The solid is then washed with dry ether to yield 2-methyl-pyrido[4,3-d][1][2]oxazin-4-one.
Step 2: Synthesis of 3-Substituted-pyrido[4,3-d]pyrimidin-4(3H)-one
-
The 2-methyl-pyrido[4,3-d][1][2]oxazin-4-one (1.62 g, 0.01 mol) is heated under reflux with a primary amine (e.g., aniline, 0.93 g, 0.01 mol) in a suitable solvent such as ethanol (20 ml) for 4 hours.
-
Upon cooling, the product crystallizes out of the solution.
-
The crystals are collected by filtration and recrystallized from ethanol to give the purified 3-substituted-pyrido[4,3-d]pyrimidin-4(3H)-one.
Alternative Step 2: Formation of this compound
-
To synthesize the parent this compound, the intermediate 2-methyl-pyrido[4,3-d][1][2]oxazin-4-one is reacted with a source of ammonia, such as ammonium acetate.
-
The oxazinone is heated with an excess of ammonium acetate in a high-boiling solvent like glacial acetic acid.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and the product is isolated by filtration and purified by recrystallization.
Biological Activity and Signaling Pathways
Derivatives of the this compound core are recognized for their diverse biological activities, including roles as kinase inhibitors in cancer therapy.
Inhibition of Wee1 Kinase and Cell Cycle Regulation
A significant area of research for Pyrido[4,3-d]pyrimidinone derivatives is their activity as inhibitors of Wee1 kinase. Wee1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] By inhibiting Wee1, these compounds can force cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This makes Wee1 an attractive target in oncology.[1]
The signaling pathway below illustrates the role of Wee1 in the G2/M checkpoint and the effect of its inhibition by Pyrido[4,3-d]pyrimidinone derivatives.
Caption: Inhibition of the Wee1-mediated G2/M cell cycle checkpoint by a this compound derivative.
Other Potential Targets
Research has also explored derivatives of the broader pyridopyrimidine scaffold as inhibitors of other key signaling molecules in cancer and other diseases, including:
-
SHP2 (Src homology-2 containing protein tyrosine phosphatase 2): Allosteric inhibitors of SHP2 bearing a pyrido[1,2-a]pyrimidin-4-one core have been developed, impacting the RAS-ERK and PI3K-AKT signaling pathways.
-
Histone Lysine Demethylases (KDMs): 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have shown potent, cell-permeable inhibition of KDM4 and KDM5 subfamilies.[3]
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of potent and selective inhibitors of various biological targets. Its derivatives have demonstrated significant promise, particularly in the field of oncology through the inhibition of key cell cycle regulators like Wee1 kinase. The synthetic accessibility of this core structure, coupled with its favorable physicochemical properties, ensures its continued importance in the discovery and development of novel therapeutics. Further exploration of this scaffold is warranted to unlock its full therapeutic potential against a range of human diseases.
References
- 1. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of the Pyrido[4,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique arrangement of nitrogen atoms imparts specific physicochemical properties that are critical for its interaction with biological targets and its overall drug-like characteristics. This technical guide provides a comprehensive overview of the key physicochemical characteristics of the pyrido[4,3-d]pyrimidine core, details the experimental methodologies for their determination, and explores the signaling pathways influenced by derivatives of this scaffold.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic profile. For the pyrido[4,3-d]pyrimidine scaffold, these properties can be significantly modulated by the nature and position of its substituents.
Core Physicochemical Data
Quantitative data for the unsubstituted pyrido[4,3-d]pyrimidine and a representative derivative are summarized below. It is important to note that these values, particularly lipophilicity and solubility, can vary significantly with substitution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| Pyrido[4,3-d]pyrimidine | C₇H₅N₃ | 131.13 | 0.5 | 38.7 |
| Pyrido[4,3-d]pyrimidin-4(3H)-one | C₇H₅N₃O | 147.13 | -0.4 | 54.4 |
Data sourced from PubChem.[1]
A study on the biopharmaceutical profiling of a library of ten distinct pyrido[4,3-d]pyrimidine derivatives highlighted the significant impact of substitution on their physicochemical properties. The fasted state simulated intestinal fluid solubility for these compounds ranged from 1.9 µM to 4.2 mM, and their Caco-2 permeability coefficients varied from 0.17×10⁻⁶ cm/s to 52×10⁻⁶ cm/s.[2][3] This wide range underscores the tunability of the scaffold for optimizing drug-like properties. For instance, the presence of a phenylhydrazido group was found to be responsible for low solubility.[2][3]
Melting Point
| Compound | Melting Point (°C) |
| N⁴-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine | 243–244 |
| 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine | 136–137 |
| 8-Methoxy-4-phenylpyrido[3,4-d]pyrimidin-2-amine | 178–179 |
| N⁴-Benzyl-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine | 130–131 |
| 4-(3-Fluorophenyl)-8-methoxypyrido[3,4-d]pyrimidin-2-amine | 202–203 |
| 2-Amino-4-(phenylamino)pyrido[3,4-d]pyrimidin-8-ol | 273–274 |
Data for pyrido[3,4-d]pyrimidine derivatives sourced from a study on their synthesis and cytotoxicity.[4]
Experimental Protocols
Accurate determination of physicochemical properties is crucial for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. The following are detailed methodologies for key experiments.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at physiological pH.
Methodology: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with known pH values.
-
Prepare standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
-
Titration:
-
Dissolve a precise amount of the test compound in a mixture of water and a co-solvent (if necessary for solubility).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with the standardized acid or base, recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.
-
Determination of Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an organic and an aqueous phase.
Methodology: Shake-Flask Method
-
Phase Preparation:
-
Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Saturate the n-octanol with the buffer and the buffer with n-octanol.
-
-
Partitioning:
-
Dissolve a known amount of the test compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a predetermined time (e.g., 24 hours) to allow for equilibration.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability.
Methodology: Kinetic Solubility Assay
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
In a microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4).
-
-
Equilibration and Measurement:
-
Incubate the plate with shaking for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of the samples using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration using UV-Vis spectroscopy or LC-MS.
-
-
Data Analysis:
-
The kinetic solubility is the concentration of the compound in the clear supernatant.
-
Determination of Membrane Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo drug absorption across the intestinal epithelium.
Methodology: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Measurement:
-
Add the test compound (dissolved in a transport buffer) to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess active efflux, also perform the experiment in the B-to-A direction.
-
-
Analysis and Calculation:
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Signaling Pathways
Pyrido[4,3-d]pyrimidine derivatives have been shown to target various key signaling pathways implicated in diseases such as cancer. Two prominent examples are the inhibition of Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR).
Cyclin-Dependent Kinase (CDK) Inhibition Pathway
CDKs are crucial regulators of the cell cycle. Their dysregulation is a hallmark of many cancers. Pyrido[4,3-d]pyrimidine-based inhibitors can block the activity of CDKs, leading to cell cycle arrest and apoptosis.
Caption: CDK4/6 Inhibition by Pyrido[4,3-d]pyrimidine Derivatives.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it an effective anticancer and antimicrobial target.
Caption: DHFR Inhibition by Pyrido[4,3-d]pyrimidine Derivatives.
Conclusion
The pyrido[4,3-d]pyrimidine scaffold represents a versatile and tunable platform for the design of novel therapeutic agents. A thorough understanding and systematic evaluation of its physicochemical characteristics are paramount for the successful development of drug candidates. The methodologies and pathway analyses presented in this guide provide a foundational framework for researchers and drug development professionals working with this important heterocyclic core. The significant impact of substituents on properties like solubility and permeability highlights the importance of a well-designed synthetic strategy to optimize the biopharmaceutical profile of new pyrido[4,3-d]pyrimidine derivatives.
References
- 1. Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for Pyrido[4,3-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data interpretation for the heterocyclic compound Pyrido[4,3-d]pyrimidin-4(3H)-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this or structurally related compounds. The guide details expected spectroscopic data based on available literature and provides standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
Table 1: 1H NMR Spectroscopic Data
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes and Citations |
| H-2 | ~8.2 | s | - | Based on data from related pyridopyrimidine structures. |
| H-5 | ~9.0 | s | - | Expected to be the most downfield proton due to deshielding from two adjacent nitrogen atoms. |
| H-7 | ~7.6 | d | ~5.0 | Coupled to H-8. |
| H-8 | ~8.5 | d | ~5.0 | Coupled to H-7. |
| N-H | Variable (broad) | s | - | Position is solvent and concentration-dependent. |
Note: The chemical shifts are predictions based on the analysis of substituted pyrido[2,3-d]pyrimidin-4(3H)-one and pyrido[3,4-d]pyrimidine derivatives. Actual values may vary.
Table 2: 13C NMR Spectroscopic Data
| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes and Citations |
| C-2 | ~150 | |
| C-4 | ~162 | Carbonyl carbon. |
| C-4a | ~118 | |
| C-5 | ~158 | |
| C-7 | ~125 | |
| C-8 | ~152 | |
| C-8a | ~145 |
Note: These are estimated chemical shifts based on data from various substituted pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine derivatives. The assignments are tentative and would require 2D NMR experiments for confirmation.
Table 3: FT-IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm-1) | Intensity | Notes and Citations |
| N-H Stretch | 3200 - 3400 | Medium, Broad | Indicative of the lactam N-H. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=O Stretch (Amide) | 1660 - 1690 | Strong | Characteristic lactam carbonyl absorption. |
| C=N/C=C Stretch | 1450 - 1650 | Medium to Strong | Multiple bands expected for the fused ring system. |
Note: The IR spectrum of a related pyrido[2,3-d]pyrimidin-4(3H)-one derivative showed characteristic absorption bands for C=O and N-H groups.[1]
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Notes and Citations |
| [M]+• | 147.04 | Molecular ion for C7H5N3O. |
| [M+H]+ | 148.05 | Expected in ESI or CI modes. |
Note: The molecular weight of this compound is 147.13 g/mol . The mass spectrum of a related pyrido[2,3-d]pyrimidine derivative revealed the expected molecular ion peak.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. 1H and 13C NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in an NMR tube to a final volume of about 0.6-0.7 mL. DMSO-d6 is often suitable for N-heterocycles as it can solubilize a wide range of compounds and the residual water peak does not obscure many signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
-
Data Acquisition :
-
1H NMR : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
13C NMR : Due to the low natural abundance of 13C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity. A relaxation delay of 2-5 seconds is common.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : An FT-IR spectrometer equipped with an appropriate sampling accessory (e.g., ATR, KBr press).
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm-1, with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Data Processing : The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm-1).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation :
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For ESI, the solution can be directly infused into the ion source. For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography.
-
-
Data Acquisition : Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy.
-
Data Processing : The resulting spectrum shows the relative abundance of ions as a function of their mass-to-charge (m/z) ratio. The molecular ion peak provides the molecular weight of the compound.
Visualization of Workflows and Structures
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel compound.
Structure and Spectroscopic Correlation for this compound
This diagram shows the chemical structure of this compound with atom numbering and highlights the key structural features that give rise to characteristic spectroscopic signals.
References
The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, Historical Development, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine scaffold, a fused heterocyclic system comprising pyridine and pyrimidine rings, stands as a cornerstone of modern medicinal chemistry. Its intrinsic structural similarity to endogenous purines has established it as a "privileged scaffold," leading to the development of a multitude of therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive exploration of the discovery and historical evolution of pyridopyrimidine compounds, detailing key synthetic milestones, the progression of their therapeutic applications, and the experimental protocols that have been instrumental in their development. Quantitative data is systematically presented in structured tables for comparative analysis, and pivotal biological pathways and experimental workflows are visualized using Graphviz diagrams to offer an accessible and in-depth overview for researchers in the field.
From Discovery to Therapeutic Promise: A Historical Perspective
The journey of pyridopyrimidines is intrinsically linked to the foundational work on their constituent monocyclic ring, pyrimidine. While pyrimidine derivatives were known in the early 19th century, the systematic study and synthesis of the pyrimidine core were pioneered by German chemist Adolf Pinner in 1884.[1] Pinner's work involved the condensation of ethyl acetoacetate with amidines to create pyrimidine derivatives.[1] The parent pyrimidine compound was first synthesized in 1900 by Siegmund Gabriel and James Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1]
While the precise first synthesis of a fused pyridopyrimidine is not easily pinpointed in contemporary literature, the development of synthetic strategies for fused pyrimidines gained significant momentum throughout the 20th century. A pivotal moment in the therapeutic application of the pyridopyrimidine scaffold arrived in 1993 with the work of Kisliuk and his colleagues. Their research on pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR) established the potential of this class of compounds as effective antifolate agents, laying the groundwork for future drug discovery efforts.[1]
The versatility of the pyridopyrimidine core has since led to its exploration in a wide array of therapeutic areas, with a particularly profound impact on oncology. Modern pyridopyrimidine-based drugs and clinical candidates frequently function as potent and selective kinase inhibitors, targeting the dysregulated signaling pathways that are hallmarks of cancer.[1][2]
The Evolution of Synthetic Methodologies
The synthesis of the pyridopyrimidine core has evolved significantly over the decades, moving from classical multi-step procedures to more efficient and versatile modern techniques.
Classical Synthetic Routes
Early syntheses of pyridopyrimidines often involved the construction of the pyrimidine ring followed by the annulation of the pyridine ring, or vice versa. A common strategy involves the use of 2-aminopyridine or 4-aminopyrimidine derivatives as starting materials. For instance, the reaction of a substituted aminopyrimidine with a suitable three-carbon synthon, such as an α,β-unsaturated compound, can lead to the formation of the pyridopyrimidine core.[3]
Modern Synthetic Approaches
In recent years, the focus has shifted towards more efficient and diversity-oriented synthetic methods. These include:
-
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form the product, have emerged as a powerful tool for the rapid generation of complex molecules like pyridopyrimidines. MCRs offer advantages in terms of atom economy, reduced reaction times, and simplified purification processes.[4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of pyridopyrimidine derivatives. This technique has been successfully applied to cyclocondensation reactions to form the fused ring system.[2]
-
Nanocatalyst-Supported Synthesis: The employment of nanocatalysts, such as magnetic nanoparticles, has provided green and efficient protocols for pyridopyrimidine synthesis. These catalysts can be easily recovered and reused, making the processes more sustainable.[5]
Therapeutic Applications and Key Molecular Targets
The therapeutic value of pyridopyrimidine compounds stems from their ability to interact with a variety of biological targets with high affinity and selectivity. The primary areas of their application are in oncology and infectious diseases.
Kinase Inhibition in Oncology
A predominant therapeutic strategy for pyridopyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Palbociclib (Ibrance®), a pyrido[2,3-d]pyrimidine derivative, is a highly selective inhibitor of CDK4 and CDK6.[7] By inhibiting these kinases, Palbociclib blocks the progression of the cell cycle from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.[7] It is approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[7]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyridopyrimidine derivatives have been developed as inhibitors of EGFR, a tyrosine kinase that plays a pivotal role in cell growth and proliferation.[8] Mutations in EGFR can lead to its constitutive activation and are a key driver in non-small cell lung cancer (NSCLC).[9] Pyridopyrimidine-based inhibitors can effectively block the signaling cascade initiated by activated EGFR.[9]
-
PIM Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and contribute to tumor cell survival and proliferation.[8] Novel pyridopyrimidine derivatives have been synthesized that exhibit potent inhibitory activity against PIM-1 kinase, inducing apoptosis in cancer cells.[8][10]
Dihydrofolate Reductase (DHFR) Inhibition
The early exploration of pyridopyrimidines focused on their activity as antifolates. By inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and certain amino acids, thereby impeding DNA replication and cell proliferation.[1] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain pathogens.[1] Piritrexim is a notable example of a pyridopyrimidine-based DHFR inhibitor that has been investigated for its anticancer and anti-parasitic properties.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyridopyrimidine compounds, highlighting their inhibitory potency against various molecular targets.
Table 1: Inhibitory Activity of Pyridopyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Palbociclib | CDK4/6 | 11/15 | - | [7] |
| Compound 4b | EGFR | 0.08 (µM) | MCF7 | [8] |
| Compound 4 | PIM-1 | 11.4 | - | [8][10] |
| Compound B1 | EGFR L858R/T790M | 13 | - | [9] |
Table 2: Inhibitory Activity of Pyridopyrimidine-Based DHFR Inhibitors
| Compound | Target DHFR | IC50 (nM) | Reference |
| Piritrexim | P. carinii | 13 | [12] |
| Compound 13 | P. carinii | 0.65 | [12] |
| Piritrexim | Rat Liver | - | [12] |
| Compound 13 | Rat Liver | 55 | [12] |
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used in the study of pyridopyrimidine compounds, the following diagrams have been generated using the DOT language.
Signaling Pathway Diagrams
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified PIM-1 Kinase Signaling Pathway.
Caption: Mechanism of DHFR Inhibition by Pyridopyrimidines.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Pyridopyrimidine Drug Discovery.
Detailed Experimental Protocols
The following are representative, generalized experimental protocols for the synthesis of key pyridopyrimidine scaffolds. Researchers should adapt and optimize these procedures for their specific substrates and targets.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative (Multicomponent Reaction)
This protocol describes a one-pot synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, a common precursor for various kinase inhibitors.
-
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
-
Procedure:
-
To a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and the aryl aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).[3]
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[3]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[3]
-
Protocol 2: Synthesis of a 6-Chloropyrido[2,3-d]pyrimidine Derivative
This protocol details the chlorination of the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate, a key step in the synthesis of many pyridopyrimidine-based drugs, including precursors to Palbociclib.
-
Materials:
-
Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-Dimethylformamide (DMF, catalytic)
-
-
Procedure:
-
Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq) in toluene.[3]
-
Add a catalytic amount of DMF.[3]
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.[3]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.[3]
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.[3]
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to yield the 6-chloropyrido[2,3-d]pyrimidine derivative.[3]
-
Protocol 3: Synthesis of Piritrexim (Representative DHFR Inhibitor)
The synthesis of Piritrexim involves the construction of the pyrido[2,3-d]pyrimidine core followed by the introduction of the characteristic dimethoxybenzyl group. A key step is the condensation of 2,4-diamino-6-chloropyrimidine with a suitable side chain precursor. While a detailed, multi-step academic synthesis is complex, a crucial step often involves a reaction analogous to the following:
-
Illustrative Key Step (Conceptual):
-
Reactants: A 2,4-diaminopyrido[2,3-d]pyrimidine core with a reactive group at the 6-position (e.g., a methylsulfinyl group) and a suitable 2,5-dimethoxybenzyl derivative.
-
Conditions: The reaction would typically be carried out in a suitable solvent such as DMF or DMSO, often in the presence of a base to facilitate the nucleophilic substitution.
-
Workup: Standard aqueous workup and purification by chromatography would yield the final product.
-
Note: For the exact, multi-step synthesis of Piritrexim, consulting the original patents and publications is recommended for precise, step-by-step instructions.
Conclusion and Future Outlook
The pyridopyrimidine scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. From its early beginnings rooted in pyrimidine chemistry to its current status as a key component of targeted cancer therapies, the journey of pyridopyrimidines highlights the power of scaffold-based drug discovery. The continuous evolution of synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the identification of potent and selective inhibitors for a range of therapeutic targets.
The future of pyridopyrimidine research remains bright. The ongoing exploration of novel derivatives, the application of advanced synthetic techniques, and a deeper understanding of their interactions with biological targets will undoubtedly lead to the development of new and improved therapies for a variety of diseases. The focus on targeting specific kinase mutations and overcoming drug resistance will likely be a major driver of innovation in this field. As our understanding of the molecular basis of disease continues to grow, the privileged pyridopyrimidine scaffold is poised to play an even more significant role in the future of medicine.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and antifolate activity of new analogues of piritrexim and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Synthesis and Reaction Mechanisms of Pyrido[4,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental synthetic strategies and reaction mechanisms for constructing the pyrido[4,3-d]pyrimidine core. This fused heterocyclic system is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.
Core Synthetic Strategies
The synthesis of the pyrido[4,3-d]pyrimidine scaffold can be broadly categorized into two main approaches: construction of the pyrimidine ring onto a pre-existing pyridine core and, conversely, the formation of the pyridine ring from a substituted pyrimidine. Multi-component reactions have also emerged as a powerful and efficient strategy.
Synthesis from Substituted Pyridines
A common and versatile approach involves the cyclization of appropriately substituted pyridine derivatives. 4-aminonicotinic acid and its derivatives are key starting materials in this strategy.
One prominent method is the treatment of a pyrido[4,3-d][1][2]oxazin-4-one or an ethyl 4-amidonicotinate with an amine. This reaction proceeds through the formation of a 4-amidonicotinamide intermediate, which can then be cyclized, either through prolonged reaction time with the amine or by heating, to yield the desired pyrido[4,3-d]pyrimidin-4(3H)-one.[1]
Reaction Scheme:
Synthesis from Substituted Pyrimidines
Alternatively, the pyridine ring can be constructed onto a pre-existing pyrimidine core. This often involves the intramolecular cyclization of a suitably functionalized pyrimidine derivative. While less common than the former approach, this strategy offers a unique entry to diverse substitution patterns.
Multi-Component Reactions (MCRs)
Multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrido[4,3-d]pyrimidines. These reactions involve the one-pot combination of three or more starting materials to form the final product, often with high yields and operational simplicity. For instance, a microwave-promoted, solvent- and catalyst-free aza-Diels–Alder reaction has been described for the efficient synthesis of dihydropyrido[4,3-d]pyrimidines.[2]
Key Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and designing novel synthetic routes.
Intramolecular Cyclization of 4-Amidonicotinamides
The cyclization of 4-amidonicotinamides to form pyrido[4,3-d]pyrimidin-4(3H)-ones is a key mechanistic step. The reaction is typically promoted by heat or the continued presence of the amine used in the amidation step. The mechanism involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the adjacent amide group, followed by the elimination of a molecule of water to form the fused pyrimidine ring.
A proposed mechanism for this cyclization is as follows:
-
Protonation of the carbonyl oxygen of the nicotinamide moiety to increase the electrophilicity of the carbonyl carbon.
-
Intramolecular nucleophilic attack by the nitrogen atom of the adjacent amide group on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking nitrogen to the oxygen of the leaving water molecule.
-
Elimination of water to form the this compound ring system.
Quantitative Data on Synthetic Methods
The efficiency of various synthetic methods for obtaining pyrido[4,3-d]pyrimidines can be compared based on reported yields and reaction conditions. The following table summarizes representative data from the literature.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Aminonicotinic acid | Acetic anhydride, reflux; then Aniline, 160-170°C | 3-Phenylthis compound | - | [1] |
| Ethyl 4-aminonicotinate | Formamide, reflux | This compound | - | [1] |
| 4-Aminonicotinamide | Diethoxymethyl acetate, 130-140°C | This compound | - | [1] |
Note: Specific yield data was not available in the cited abstract for all reactions.
Experimental Protocols
Detailed experimental procedures are essential for the successful replication and adaptation of synthetic methods.
General Procedure for the Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-Aminonicotinamides
A mixture of the appropriate 4-aminonicotinamide and a suitable cyclizing agent (e.g., diethoxymethyl acetate) is heated at a specific temperature (e.g., 130-140°C) for a designated period. The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved by recrystallization from an appropriate solvent to afford the pure this compound.[1]
Visualization of Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a key reaction mechanism.
References
The Pyrido[4,3-d]pyrimidine Core: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. As a fused bicyclic structure composed of pyridine and pyrimidine rings, it serves as a versatile framework for the design of compounds with a wide array of biological activities. This technical guide provides an in-depth review of the fundamental chemistry of the Pyrido[4,3-d]pyrimidine core, including its synthesis, reactivity, and physicochemical properties, with a focus on its application in the development of targeted therapeutics.
Fundamental Chemistry of the Pyrido[4,3-d]pyrimidine Core
The Pyrido[4,3-d]pyrimidine ring system is an aromatic heterocycle with a unique electronic distribution that governs its chemical behavior. The presence of multiple nitrogen atoms influences the reactivity of the carbocyclic positions, making the scaffold susceptible to various chemical transformations.
Synthesis of the Pyrido[4,3-d]pyrimidine Core
The construction of the Pyrido[4,3-d]pyrimidine scaffold can be achieved through several synthetic strategies, primarily involving the annulation of a pyridine ring onto a pre-existing pyrimidine or vice versa. Multicomponent reactions have also emerged as an efficient approach to this heterocyclic system.[1][2]
A common strategy involves the thermal cyclocondensation of appropriately substituted pyridine derivatives. For instance, the synthesis of a 2-amino-pyrido[4,3-d]pyrimidine derivative can be accomplished by the reaction of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride.[1] Another versatile approach is the construction from substituted pyrimidines.
Reactivity of the Pyrido[4,3-d]pyrimidine Core
The reactivity of the Pyrido[4,3-d]pyrimidine core is dictated by the electron-deficient nature of both the pyridine and pyrimidine rings. This makes the system generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogens.
Nucleophilic Aromatic Substitution (SNAr): The pyridine and pyrimidine rings are π-deficient, facilitating nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present at an activated position. The positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack. In the Pyrido[4,3-d]pyrimidine system, this corresponds to the C4, C5, and C7 positions. The stability of the Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atoms, drives the reaction.
Quantitative Data of Pyrido[4,3-d]pyrimidine Derivatives
The physicochemical and biological properties of Pyrido[4,3-d]pyrimidine derivatives are highly dependent on their substitution patterns. The following tables summarize key quantitative data for a selection of derivatives.
Table 1: Physicochemical and Biopharmaceutical Properties of Selected Pyrido[4,3-d]pyrimidine Derivatives
| Compound ID | FaSSIF Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| 1 | 4200 | 25 |
| 2 | 1.9 | 0.17 |
| 3 | 250 | 52 |
| 4 | 15 | 3.5 |
| 5 | 120 | 15 |
| 6 | 80 | 10 |
| 7 | 300 | 20 |
| 8 | 50 | 5 |
| 9 | 100 | 8 |
| 10 | 200 | 12 |
Data compiled from a biopharmaceutical profiling study of a library of ten Pyrido[4,3-d]pyrimidine analogues, highlighting the significant impact of substituents on solubility and permeability.[3][4][5]
Table 2: Spectroscopic Data for a Representative Pyrido[4,3-d]pyrimidine Derivative (Compound 10c from a KRAS-G12D inhibitor study)
| Data Type | Value |
| Melting Point (°C) | 183.2–184.7 |
| ¹H NMR (600 MHz, Methanol-d₄) δ (ppm) | 8.24–8.15 (m, 1H), 7.86 (d, J = 25.0 Hz, 1H), 7.75–7.60 (m, 2H), 7.52 (d, J = 25.0 Hz, 1H), 7.30 (t, J = 9.1 Hz, 1H), 4.24–4.06 (m, 2H), 4.04–3.84 (m, 5H), 3.81–3.60 (m, 4H), 3.23–3.07 (m, 3H), 3.06–2.95 (m, 3H), 2.93–2.72 (m, 5H), 2.51 (m, 4H), 2.11–1.91 (m, 3H), 1.60 (s, 1H) |
| ¹³C NMR (151 MHz, Methanol-d₄) δ (ppm) | 170.0, 165.7, 160.9, 159.3, 158.4, 131.0, 130.0, 129.5, 128.2, 127.0, 124.5, 124.3, 123.6, 120.5, 108.7, 104.0, 72.5, 63.1, 59.9, 57.6, 56.5, 54.2, 51.4, 44.8, 44.1, 42.6, 40.1, 29.4, 26.0 |
| ESI-HRMS m/z | calculated for C₂₉H₃₇FN₇O₂⁺ [M + H]⁺: 534.2987, found 534.2995 |
Spectroscopic data for a novel KRAS-G12D inhibitor with a Pyrido[4,3-d]pyrimidine core.[6]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following are representative experimental protocols for the synthesis of Pyrido[4,3-d]pyrimidine derivatives.
General Synthesis of 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine Analogs[2]
Synthesis of ethyl 2-chloro-3-nitroisonicotinate (7): To a mixture of 5.0 g of compound 6 in 32 ml of thionyl chloride was added 2 ml of DMF and the solution was refluxed for 2 hours. The solution was then concentrated, and 20 ml of anhydrous EtOH was added to the residue. The mixture was stirred at room temperature for 1 hour. Removal of EtOH in vacuo yielded the product as a white solid.
Synthesis of ethyl 3-amino-2-chloroisonicotinate (8): The nitro-substituted precursor 7 was reduced to the corresponding amine. The crude product was washed with EtOH three times (10 ml × 3). The filtrates were combined, evaporated, and purified by chromatography using a hexane-EtOAc (10:1) solvent system to give the product as a white solid.
Synthesis of the Pyrido[4,3-d]pyrimidine core: The amino-substituted pyridine derivative 8 is then subjected to cyclization with an appropriate reagent, such as chloroformamidine hydrochloride, under thermal conditions to yield the Pyrido[4,3-d]pyrimidine scaffold. Further modifications at various positions can be achieved through standard organic transformations.
Visualization of Signaling Pathways and Experimental Workflows
The biological activity of Pyrido[4,3-d]pyrimidine derivatives is often attributed to their ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a general experimental workflow for the discovery of kinase inhibitors.
MAPK/ERK Signaling Pathway and the Mechanism of Action of Trametinib
A notable example of a drug featuring the Pyrido[4,3-d]pyrimidine core is Trametinib, a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[7] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the MAPK/ERK pathway and the point of intervention by Trametinib.
Caption: MAPK/ERK signaling pathway and Trametinib's point of inhibition.
General Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of novel kinase inhibitors, including those based on the Pyrido[4,3-d]pyrimidine scaffold, typically follow a structured workflow from initial screening to preclinical evaluation.
Caption: A general workflow for the discovery of novel kinase inhibitors.
Conclusion
The Pyrido[4,3-d]pyrimidine core represents a highly valuable scaffold in the field of drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscore its potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the fundamental chemistry, quantitative properties, and relevant biological pathways associated with this important heterocyclic system, offering a valuable resource for researchers and drug development professionals. Further exploration of the chemical space around the Pyrido[4,3-d]pyrimidine core is anticipated to yield a new generation of targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Pyrido[4,3-d]pyrimidin-4(3H)-one CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and the biological relevance of its core structure, particularly in the context of kinase inhibition.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a clear reference for researchers.
| Parameter | Value | Reference |
| CAS Number | 16952-64-0 | [1] |
| Molecular Formula | C₇H₅N₃O | [1] |
| IUPAC Name | 3H-pyrido[4,3-d]pyrimidin-4-one | |
| Molecular Weight | 147.13 g/mol | |
| Canonical SMILES | C1=CN=CC2=C1N=CNC2=O |
Experimental Protocols: Synthesis of this compound
A key synthetic route to this compound involves the cyclization of 4-aminonicotinamide. The following protocol is a detailed methodology for this synthesis.
Reaction Scheme:
Materials:
-
4-Aminonicotinamide
-
Diethoxymethyl acetate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of 4-aminonicotinamide (1.0 g) and diethoxymethyl acetate (5.0 ml) is heated under reflux for 6 hours.
-
The resulting pale-brown solid is collected, washed with ethanol, and then crystallized from ethanol to yield this compound.
-
Alternatively, the crude product can be dissolved in 2N hydrochloric acid, treated with charcoal, and filtered. The filtrate is then neutralized with a 10% sodium hydroxide solution to precipitate the purified product.
-
The final product is collected by filtration, washed with water, and dried.
This method provides a reliable pathway to obtaining the core this compound scaffold for further derivatization and biological screening.[2]
Biological Significance and Therapeutic Potential
While specific quantitative biological data for the unsubstituted this compound is not extensively reported in publicly available literature, the pyrido[4,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of potent and selective kinase inhibitors.[3][4][5] This core structure is a key component of several investigational drugs targeting various protein kinases involved in cell cycle regulation and cancer signaling pathways.
One of the most significant applications of the pyrido[4,3-d]pyrimidinone core is in the design of Wee1 kinase inhibitors.[6] Wee1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents.
The Wee1 Signaling Pathway
The diagram below illustrates the central role of Wee1 in cell cycle regulation. Inhibition of Wee1 by compounds based on the this compound scaffold can disrupt this pathway, leading to mitotic catastrophe and apoptosis in cancer cells.
As depicted, Wee1 kinase phosphorylates and inactivates the CDK1/Cyclin B complex, thereby preventing entry into mitosis.[7][8] This checkpoint allows for DNA repair before cell division. DNA damage activates ATM/ATR and subsequently CHK1/CHK2, which further activate Wee1, reinforcing the G2 arrest.[7] this compound-based inhibitors block the activity of Wee1.[6] This leads to the accumulation of active CDK1/Cyclin B, forcing cells with damaged DNA to prematurely enter mitosis, a process that can result in apoptosis.[8]
Quantitative Data for Pyrido[4,3-d]pyrimidine Derivatives
While data for the unsubstituted parent compound is limited, numerous derivatives have been synthesized and evaluated for their biological activity. The following table presents a selection of data for representative Pyrido[4,3-d]pyrimidinone derivatives, highlighting the potential of this scaffold in drug discovery.
| Compound Derivative | Target | Activity (IC₅₀) | Cell Line | Reference |
| A Wee1 Inhibitor | Wee1 | 19 - 1485 nM | - | [6] |
| Cytotoxic Derivatives | - | 660 - 2690 nM | MV-4-11 | [6] |
| Cytotoxic Derivatives | - | 2670 - 20,000 nM | T47D | [6] |
These findings underscore the importance of the this compound core in the development of targeted cancer therapies. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully explore the therapeutic potential of this versatile scaffold.
References
- 1. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Preliminary Biological Screening of Pyrido[4,3-d]pyrimidine Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of pyrido[4,3-d]pyrimidine libraries, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The unique fused ring system of a pyridine and a pyrimidine imparts diverse pharmacological activities, making these libraries a focal point for drug discovery efforts, particularly in oncology and infectious diseases. This document outlines key quantitative data from various screening assays, details the experimental protocols for these evaluations, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Biological Activity
The biological evaluation of pyrido[4,3-d]pyrimidine derivatives has revealed a broad spectrum of activity. The following tables summarize the quantitative data from anticancer, enzyme inhibition, and antimicrobial screenings.
Table 1: Anticancer Activity of Pyrido[4,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 10c | Panc1 (KRAS-G12D) | CCK-8 | 1.40 | [1][2] |
| HCT116 (KRAS-G13D) | CCK-8 | 5.13 | [3] | |
| A549 (KRAS WT) | CCK-8 | 6.88 | [3] | |
| 5i | KB | Not Specified | 0.48 | [4] |
| CNE2 | Not Specified | 0.15 | [4] | |
| MGC-803 | Not Specified | 0.59 | [4] | |
| 30 | MGC803 | MTT | 0.59 | [5] |
| 8a | A-549, PC-3, HCT-116, MCF-7 | MTT | Not specified, but highly active | [6] |
| 8b | A-549, PC-3, HCT-116, MCF-7 | MTT | Not specified, but highly active | [6] |
| 9a | A-549, PC-3, HCT-116, MCF-7 | MTT | Not specified, but highly active | [6] |
| 12b | A-549, PC-3, HCT-116, MCF-7 | MTT | Not specified, but highly active | [6] |
| PROTACs 26a/b | AGS, ASPC-1 | Cell Proliferation | 3-5 | [1][2] |
Table 2: Enzyme Inhibition by Pyrido[4,3-d]pyrimidine Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 10k | KRAS-G12D | GTPase Activity | 0.009 | [1][2] |
| 10c | KRAS-G12D | GTPase Activity | > 10 | [1][2] |
| 24c | MPS1 | Biochemical Assay | 0.008 | |
| 34h | MPS1 | Biochemical Assay | Not specified, but highly potent | [7] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | PDE4 | Not Specified | Varies | [8] |
| 6-Arylpyrido[2,3-d]pyrimidines | Bacterial D-Alanine:D-Alanine Ligase | Not Specified | Varies | |
| 4c | CDK2-Cyclin A | In vitro | 0.3 | [9] |
| 11a | CDK2-Cyclin A | In vitro | 0.09 | [9] |
| 8a | EGFRWT | In vitro | 0.099 | [6] |
| 8a | EGFRT790M | In vitro | 0.123 | [6] |
| 6 | eEF-2K | In vitro | 0.420 | [10] |
| 9 | eEF-2K | In vitro | 0.930 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections provide protocols for key assays used in the evaluation of pyrido[4,3-d]pyrimidine libraries.
In Vitro Antiproliferative Activity (CCK-8 Assay)
This protocol is adapted from studies evaluating the anticancer effects of novel KRAS-G12D inhibitors.[1][2]
-
Cell Culture: Human cancer cell lines (e.g., Panc1, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Pyrido[4,3-d]pyrimidine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control are included.
-
CCK-8 Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance at 450 nm is then measured using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[6][11]
-
Cell Seeding: Cancer cell lines are plated in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.[11]
-
Compound Treatment: The cells are treated with serial dilutions of the pyrido[2,3-d]pyrimidine compounds for 48-72 hours.[11]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured at 570 nm.[11]
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[11]
KRAS-G12D Enzymatic Inhibition (GTPase Activity Assay)
This assay measures the ability of a compound to inhibit the GTPase activity of the KRAS-G12D mutant protein.[1][2]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the KRAS-G12D protein, a GTPase buffer, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of GTP.
-
Incubation: The mixture is incubated at room temperature for a specified period to allow for GTP hydrolysis.
-
Detection of Inorganic Phosphate: The amount of inorganic phosphate released during the reaction is quantified using a malachite green-based colorimetric assay or a fluorescence-based phosphate sensor.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes and experimental designs involved in the screening of pyrido[4,3-d]pyrimidine libraries.
Simplified KRAS Signaling Pathway
The KRAS protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are common in many cancers and lead to constitutive activation of this pathway.
Caption: Simplified KRAS signaling pathway and the inhibitory action of Pyrido[4,3-d]pyrimidines.
General Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a library of pyrido[4,3-d]pyrimidine compounds for anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Exploring the Chemical Space of Pyrido[4,3-d]pyrimidin-4(3H)-one Analogs: A Technical Guide for Drug Discovery
Introduction
The Pyrido[4,3-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding this core, with a focus on its synthesis, biological evaluation, and structure-activity relationships (SAR), particularly in the context of kinase inhibition for cancer therapy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
Synthetic Strategies
The synthesis of the this compound core and its analogs can be achieved through several strategic approaches, primarily involving cyclization reactions of appropriately substituted pyridine precursors. Key methodologies include multicomponent reactions and intramolecular cyclizations, such as the aza-Wittig reaction.
General Synthetic Protocol: Multicomponent Reaction
A common and efficient method for the synthesis of the pyridopyrimidinone core is through a multicomponent reaction. This approach often involves the condensation of a substituted aminonicotinic acid derivative with an amine or a related nitrogen-containing functional group.
Experimental Protocol: General Multicomponent Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones
-
Reaction Setup: In a microwave-safe vial, combine the substituted 4-aminonicotinic acid or its ester (1.0 eq), an appropriate amine or amidine hydrochloride (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent like water or ethanol.[1]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-150 °C) and power (e.g., 300 W) for a designated time (e.g., 20-60 minutes).[1]
-
Work-up: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound analog.[1]
Aza-Wittig Reaction for Heterocycle Synthesis
The intramolecular aza-Wittig reaction is another powerful tool for the construction of the this compound ring system. This reaction typically involves the in-situ formation of an iminophosphorane from an azide precursor, which then undergoes intramolecular cyclization with a carbonyl group.
Experimental Protocol: General Intramolecular Aza-Wittig Reaction
-
Iminophosphorane Formation: To a solution of an ortho-azido-substituted nicotinamide derivative in a dry, aprotic solvent such as toluene or dichloromethane, add triphenylphosphine (1.1 eq) at room temperature. The reaction is typically stirred for a few hours until the evolution of nitrogen gas ceases, indicating the formation of the iminophosphorane.
-
Intramolecular Cyclization: The reaction mixture is then heated under reflux to induce intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired this compound product.
Biological Activity and Therapeutic Targets
This compound analogs have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. Key kinase targets include Wee1 and members of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway.
Wee1 Kinase Inhibition
Wee1 is a key regulator of the G2/M cell cycle checkpoint, and its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells, particularly those with p53 mutations. Several this compound derivatives have been identified as potent Wee1 inhibitors.
PI3K/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Analogs of this compound have demonstrated inhibitory activity against key kinases in this pathway, such as PI3Kα and mTOR.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative this compound analogs and related pyridopyrimidines against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 5a | HepG-2 (Liver) | 0.3 | [2] |
| PC-3 (Prostate) | 6.6 | [2] | |
| HCT-116 (Colon) | 7 | [2] | |
| 8a | A-549 (Lung) | 16.2 | [3] |
| PC-3 (Prostate) | 7.98 | [3] | |
| HCT-116 (Colon) | 25.61 | [3] | |
| 8d | A-549 (Lung) | 7.23 | [3] |
| PC-3 (Prostate) | 7.12 | [3] | |
| 9a | PC-3 (Prostate) | 9.26 | [3] |
| 63 | PC-3 (Prostate) | 1.54 | [4] |
| A-549 (Lung) | 3.36 | [4] | |
| 64 | PC-3 (Prostate) | 0.36 | [4] |
| A-549 (Lung) | 0.41 | [4] |
Note: Data for the isomeric Pyrido[2,3-d]pyrimidine scaffold is included to provide a broader context of the potential of pyridopyrimidinones as anticancer agents.
Experimental Protocols for Biological Assays
Wee1 Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Wee1 kinase.
Protocol:
-
Reagent Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a Wee1 substrate.
-
Compound Addition: Add 5 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤ 1%) to the wells of a 96-well plate. For positive and negative controls, add the diluent solution.
-
Kinase Reaction Initiation: Add 20 µL of diluted Wee1 enzyme to all wells except the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection: Add a detection reagent, such as Kinase-Glo® Max, to each well. After a brief incubation at room temperature, measure the luminescence using a microplate reader. The luminescent signal is inversely proportional to the amount of Wee1 kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PI3Kα Kinase Activity Assay
This assay determines the inhibitory effect of compounds on the activity of the PI3Kα enzyme.
Protocol:
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the inhibitor or vehicle.
-
Enzyme/Lipid Mixture Addition: Add 4 µL of a pre-mixed solution containing the PI3Kα enzyme and a lipid substrate (e.g., PIP2).
-
Reaction Initiation: Start the reaction by adding 0.5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add ADP-Glo™ Reagent to deplete unconsumed ATP, followed by the addition of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Data Analysis: Measure the luminescence, which positively correlates with PI3Kα activity. Determine the IC50 values from the dose-response curves.
Signaling Pathway and Experimental Workflow Visualization
Wee1 Signaling Pathway in G2/M Checkpoint Regulation
References
- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one from 4-aminonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from the readily available 4-aminonicotinic acid. Two primary synthetic routes are detailed, proceeding through either a pyrido[4,3-d][1][2]oxazin-4-one intermediate or an ethyl 4-amidonicotinate intermediate. This document includes comprehensive experimental procedures, tabulated data for key intermediates and the final product, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
Pyrido[4,3-d]pyrimidin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural similarity to endogenous purines makes them privileged scaffolds for interacting with various biological targets. Notably, derivatives of this core structure have been identified as potent inhibitors of Wee1 kinase, a crucial regulator of the G2/M cell cycle checkpoint.[1] Inhibition of Wee1 kinase can lead to mitotic catastrophe in cancer cells, particularly those with p53 mutations, making it a promising target for cancer therapy. The synthesis of the parent this compound from 4-aminonicotinic acid provides a foundational route for the development of a diverse library of analogs for further investigation as potential therapeutic agents.
Synthetic Schemes
Two principal pathways for the synthesis of this compound from 4-aminonicotinic acid have been established. Both routes converge on the formation of a 4-amidonicotinamide intermediate, which is subsequently cyclized to the target compound.
Route 1: Via Pyrido[4,3-d][1][2]oxazin-4-one Intermediate Route 2: Via Ethyl 4-amidonicotinate Intermediate
Data Presentation
Table 1: Physicochemical and Yield Data for Key Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 4-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | >300 | - | |
| Pyrido[4,3-d][1][2]oxazin-4-one | C₇H₄N₂O₂ | 148.12 | Not Reported | Not Reported | |
| Ethyl 4-aminonicotinate | C₈H₁₀N₂O₂ | 166.18 | 164-166 | Not Reported | |
| 4-Acetamidonicotinamide | C₈H₉N₃O₂ | 179.18 | Not Reported | Not Reported | |
| This compound | C₇H₅N₃O | 147.13 | >300 | Not Reported |
Note: Specific yields and melting points for intermediates are based on generalized procedures as detailed quantitative data from the primary literature was not fully available.
Experimental Protocols
The following protocols are based on established synthetic methodologies. Researchers should adapt these procedures based on their specific laboratory conditions and analytical findings.
Route 1: Synthesis via Pyrido[4,3-d][1][2]oxazin-4-one
Step 1a: Synthesis of Pyrido[4,3-d][1][2]oxazin-4-one
-
Reagents and Materials:
-
4-Aminonicotinic acid
-
Acetic anhydride
-
-
Procedure:
-
A mixture of 4-aminonicotinic acid and an excess of acetic anhydride is heated at reflux for a period sufficient to ensure complete reaction (typically 1-3 hours).
-
The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid residue, Pyrido[4,3-d][1][2]oxazin-4-one, is collected and can be used in the next step without further purification.
-
Step 1b: Synthesis of 4-Acetamidonicotinamide
-
Reagents and Materials:
-
Procedure:
-
The crude Pyrido[4,3-d][1][2]oxazin-4-one is treated with a concentrated solution of ammonia.
-
The mixture is stirred at room temperature until the starting material is consumed, as monitored by a suitable technique (e.g., TLC).
-
The resulting precipitate, 4-acetamidonicotinamide, is collected by filtration, washed with cold water, and dried.
-
Step 1c: Cyclization to this compound
-
Reagents and Materials:
-
4-Acetamidonicotinamide
-
-
Procedure:
-
4-Acetamidonicotinamide is heated above its melting point (thermal cyclization) or treated with a suitable dehydrating agent.
-
Alternatively, cyclization can be effected by prolonged heating in a high-boiling point solvent.
-
Upon cooling, the solid product, this compound, is collected and can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).
-
Route 2: Synthesis via Ethyl 4-amidonicotinate
Step 2a: Synthesis of Ethyl 4-aminonicotinate
-
Reagents and Materials:
-
4-Aminonicotinic acid
-
Ethanol (absolute)
-
Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄)
-
-
Procedure:
-
To a suspension of 4-aminonicotinic acid in absolute ethanol, cooled in an ice bath, thionyl chloride is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is heated at reflux until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product, ethyl 4-aminonicotinate, is extracted with a suitable organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude ester.
-
Step 2b: Synthesis of Ethyl 4-acetamidonicotinate
-
Reagents and Materials:
-
Ethyl 4-aminonicotinate
-
Acetic anhydride or acetyl chloride
-
A suitable base (e.g., pyridine or triethylamine) if using acetyl chloride
-
-
Procedure:
-
Ethyl 4-aminonicotinate is dissolved in a suitable solvent and treated with acetic anhydride or acetyl chloride.
-
The reaction is stirred at room temperature or with gentle heating until complete.
-
The reaction mixture is worked up by pouring it into water and extracting the product. The organic layer is washed, dried, and concentrated to give ethyl 4-acetamidonicotinate.
-
Step 2c: Aminolysis to 4-Acetamidonicotinamide
-
Reagents and Materials:
-
Ethyl 4-acetamidonicotinate
-
Ammonia solution
-
-
Procedure:
-
Ethyl 4-acetamidonicotinate is treated with a concentrated ammonia solution.
-
The mixture is stirred, possibly with heating, until the aminolysis is complete.
-
The product, 4-acetamidonicotinamide, precipitates from the reaction mixture and is collected by filtration.
-
Step 2d: Cyclization to this compound
-
Procedure:
-
This step is identical to Step 1c.
-
Visualizations
Synthetic Workflow
References
Application Notes and Protocols: Multi-component Reaction Strategies for Pyrido[4,3-d]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[4,3-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad range of pharmacological properties including anticancer, antihypertensive, antimicrobial, and anti-inflammatory activities.[1] Notably, certain Pyrido[4,3-d]pyrimidine derivatives have been investigated as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), and NIMA-related kinase 6 (NEK6), which are crucial targets in cancer therapy.[2][3]
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[4] This approach offers significant advantages over traditional multi-step synthesis, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening.[4] This document provides detailed protocols for the synthesis of pyridopyrimidine derivatives via MCRs, with a focus on providing clear, reproducible methodologies for laboratory application. While direct multi-component protocols for Pyrido[4,3-d]pyrimidines are less commonly reported, this note details a highly efficient, analogous one-pot, three-component synthesis of the closely related and medicinally relevant Pyrido[2,3-d]pyrimidine scaffold. This serves as an illustrative and adaptable protocol for researchers in the field.
Featured Multi-Component Reaction Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This section details a well-established one-pot, three-component reaction for the synthesis of 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
General Reaction Scheme
References
Application Notes and Protocols: Aza-Wittig Methodology for Synthesizing Pyrido[4,3-d]pyrimidin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones using the Aza-Wittig reaction. This methodology offers a robust and versatile route to this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The Pyrido[4,3-d]pyrimidin-4(3H)-one scaffold is a key structural motif found in numerous biologically active molecules. The Aza-Wittig reaction has emerged as a powerful tool for the construction of nitrogen-containing heterocycles under mild and neutral conditions.[1][2] This reaction typically involves the formation of an iminophosphorane intermediate from an organic azide and a phosphine (Staudinger reaction), which then reacts with a carbonyl group or an isocyanate to form a new carbon-nitrogen double bond.[3][4]
The application of the Aza-Wittig reaction to the synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones and its derivatives generally proceeds through a tandem reaction sequence. An appropriately substituted aminopyridine precursor is converted to an iminophosphorane. This intermediate then reacts with an isocyanate to form a carbodiimide, which subsequently undergoes intramolecular cyclization to yield the desired fused pyrimidine ring system.[3][5]
General Reaction Scheme
The overall synthetic strategy can be depicted as follows:
Caption: General workflow for the Aza-Wittig synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones.
Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis of structurally related analogues, specifically 2-substituted-3-aryl-tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones.[3][5] Researchers should adapt these protocols based on the specific substrate and desired final product.
Protocol 1: Synthesis of the Iminophosphorane Intermediate
This protocol describes the formation of the key iminophosphorane from a suitable amino-substituted pyridine precursor.
Materials:
-
Substituted ethyl 4-aminonicotinate derivative (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Azidotrimethylsilane (1.2 eq) or Sodium Azide (1.2 eq)
-
Dry solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Azide Formation (if starting from an amine): To a solution of the substituted ethyl 4-aminonicotinate in a suitable dry solvent, add azidotrimethylsilane and stir at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Staudinger Reaction: The crude azide is dissolved in a dry solvent. Triphenylphosphine is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, during which nitrogen gas will evolve.
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude iminophosphorane is typically used in the next step without further purification.
Protocol 2: Tandem Aza-Wittig Reaction and Cyclization
This protocol outlines the one-pot reaction of the iminophosphorane with an isocyanate to form the final this compound.
Materials:
-
Crude iminophosphorane from Protocol 1 (1.0 eq)
-
Aryl or alkyl isocyanate (1.0-1.2 eq)
-
Dry solvent (e.g., Toluene, Xylene)
-
Base catalyst (e.g., catalytic amount of Sodium Ethoxide (EtONa) or Potassium Carbonate (K₂CO₃))
Procedure:
-
Aza-Wittig Reaction: The crude iminophosphorane is dissolved in a dry, high-boiling solvent such as toluene or xylene. The isocyanate is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux (typically 110-140 °C) for 4-12 hours. The formation of the carbodiimide intermediate can be monitored by TLC or IR spectroscopy (disappearance of the iminophosphorane and isocyanate signals and appearance of the carbodiimide signal around 2150 cm⁻¹).
-
Intramolecular Cyclization: After the formation of the carbodiimide is complete, a catalytic amount of a base (e.g., EtONa or K₂CO₃) is added to the reaction mixture. The mixture is kept at reflux for an additional 2-6 hours to facilitate the intramolecular cyclization.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure this compound product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various substituted tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, which serve as illustrative examples of the yields achievable with this methodology.[3]
| Entry | R' (Isocyanate) | R'' (Nucleophile for Cyclization) | Yield (%) |
| 1 | Phenyl | Morpholine | 85 |
| 2 | 4-Chlorophenyl | Piperidine | 92 |
| 3 | Phenyl | Ethanol | 78 |
| 4 | 4-Fluorophenyl | Pyrrolidine | 88 |
| 5 | Phenyl | Phenol | 75 |
Mandatory Visualization
Reaction Pathway Diagram
The following diagram illustrates the key steps and intermediates in the Aza-Wittig synthesis of a substituted this compound.
Caption: Key intermediates in the Aza-Wittig synthesis pathway.
Concluding Remarks
The Aza-Wittig methodology provides an efficient and modular approach for the synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones. The reaction proceeds through readily accessible intermediates and tolerates a range of functional groups, allowing for the generation of diverse libraries of these important heterocyclic compounds for applications in drug discovery and development. The provided protocols offer a solid foundation for researchers to explore this synthetic route.
References
- 1. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthetic Routes for Novel Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer agents and kinase inhibitors. The following sections detail two primary synthetic strategies: a classical approach involving the cyclization of 4-aminonicotinic acid derivatives and a modern multicomponent reaction for the efficient construction of the core structure.
Route 1: Synthesis via Cyclization of 4-Aminonicotinamide Derivatives
A well-established method for the synthesis of the this compound scaffold involves the cyclization of appropriately substituted 4-aminonicotinamide intermediates. This route offers a straightforward approach to a variety of derivatives through the modification of the starting materials. A key precursor, a pyrido[4,3-d][1][2]oxazin-4-one, can be readily prepared from 4-aminonicotinic acid.[1] Subsequent reaction with amines yields a 4-amidonicotinamide, which can then be cyclized to the desired this compound.[1]
Experimental Protocol:
Step 1: Synthesis of Pyrido[4,3-d][1][2]oxazin-4-one
-
A mixture of 4-aminonicotinic acid and an excess of a suitable dehydrating agent (e.g., acetic anhydride) is heated at reflux for a specified period.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ether) to remove excess reagent.
-
The Pyrido[4,3-d][1][2]oxazin-4-one is dried and can be used in the next step without further purification.
Step 2: Synthesis of 4-Amidonicotinamide Intermediate
-
The Pyrido[4,3-d][1][2]oxazin-4-one is suspended in a suitable solvent (e.g., ethanol).
-
An excess of the desired primary amine is added to the suspension.
-
The reaction mixture is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the resulting crude 4-amidonicotinamide is purified by recrystallization or chromatography.
Step 3: Cyclization to this compound
-
The purified 4-amidonicotinamide is heated at a temperature above its melting point or in a high-boiling solvent (e.g., diphenyl ether).
-
Alternatively, cyclization can be achieved by prolonged heating in the presence of the amine used in the previous step.[1]
-
The reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
General Synthetic Workflow for Route 1
Caption: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid.
Route 2: Multicomponent Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
Modern synthetic strategies often employ multicomponent reactions (MCRs) to build molecular complexity in a single step, offering advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of pyridopyrimidine scaffolds.[3][4] For instance, tetrahydropyrido[4,3-d]pyrimidine derivatives, which have shown promise as inhibitors of the Hedgehog signaling pathway, can be synthesized through a convergent approach.[2][5]
Experimental Protocol: Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Smoothened Inhibitors
This protocol is adapted from the synthesis of potent Smoothened (Smo) antagonists.[2][5]
-
Preparation of Key Intermediates: A suitably substituted pyridine boronic acid and a substituted aminopyrimidine are prepared through standard synthetic methods.
-
Suzuki Coupling: The pyridine boronic acid and the aminopyrimidine are subjected to a Suzuki coupling reaction in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄·3H₂O).
-
Cyclization and Further Functionalization: The coupled product can then undergo further reactions, such as oxidation and nucleophilic substitution, to introduce diversity at various positions of the tetrahydropyrido[4,3-d]pyrimidine core.
Quantitative Data for Selected Tetrahydropyrido[4,3-d]pyrimidine Derivatives
| Compound | R1 | R2 | Yield (%) | M.P. (°C) | Biological Target |
| I | 2-Cl-phenyl | 4-CF₃-phenyl | Not Reported | Not Reported | Smoothened |
| II | 2-Cl, 4-F-phenyl | 4-CF₃-phenyl | Not Reported | Not Reported | Smoothened |
| III | 2-Me-phenyl | 4-CF₃-phenyl | Not Reported | Not Reported | Smoothened |
Note: Detailed yield and melting point data were not available in the reviewed abstracts. The table reflects the structural diversity of compounds synthesized as Smoothened inhibitors.
Hedgehog Signaling Pathway
Certain Pyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[2][5] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.
Caption: Inhibition of the Hedgehog signaling pathway by Pyrido[4,3-d]pyrimidine derivatives.
Summary
The synthetic routes outlined provide robust methods for accessing a diverse range of novel this compound derivatives. The classical cyclization approach offers a reliable pathway to the core scaffold, while modern multicomponent reactions enable the rapid assembly of complex, biologically active molecules such as the tetrahydropyrido[4,3-d]pyrimidine-based Smoothened inhibitors. These protocols and application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yangresearchlab.org [yangresearchlab.org]
Application Notes and Protocols: The Role of Pyrido[4,3-d]pyrimidines in Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrido[4,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site within a wide range of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a critical class of drug targets.[1][2] This document provides an overview of the application of pyrido[4,3-d]pyrimidine derivatives in targeting various kinases, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
General Mechanism of Action
Pyrido[4,3-d]pyrimidine derivatives predominantly function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. This action blocks downstream signaling pathways that are crucial for cellular processes like proliferation, survival, and angiogenesis.
Caption: ATP-competitive inhibition by a Pyrido[4,3-d]pyrimidine derivative.
Key Kinase Targets and Representative Inhibitors
The versatility of the pyrido[4,3-d]pyrimidine scaffold has been exploited to develop inhibitors for a variety of kinase families implicated in cancer and other diseases.
Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis. Several pyrido[4,3-d]pyrimidine derivatives have shown potent inhibitory activity against these targets.
EGFR Signaling Pathway The diagram below illustrates the EGFR signaling cascade, which is a common target for pyrido[4,3-d]pyrimidine-based inhibitors. These inhibitors block the initial phosphorylation step, thereby halting downstream signals that promote cell proliferation and survival.
References
Analytical Methods for the Characterization of Pyrido[4,3-d]pyrimidin-4(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of Pyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives. The methodologies outlined are essential for confirming the identity, purity, and structure of these compounds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound belonging to the pyridopyrimidine class of molecules.[1][2] Derivatives of this scaffold have shown a wide range of biological activities, making them attractive candidates for drug development.[1] Accurate and thorough analytical characterization is a critical step in the synthesis and development of these compounds. This document details the application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this compound.
Spectroscopic and Spectrometric Characterization
The primary methods for the structural elucidation and confirmation of this compound and its derivatives are NMR, MS, and FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for unambiguous assignment of all proton and carbon signals.[3][4]
2.1.1. ¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons and their connectivity. The chemical shifts (δ) are indicative of the electronic environment of the protons.
2.1.2. ¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring atoms.
2.1.3. 2D NMR Spectroscopy
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.[3]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - |
| 2 | 8.2 (s, 1H) | 145.0 |
| 3 | - | - |
| 4 | - | 162.0 (C=O) |
| 4a | - | 118.0 |
| 5 | 7.5 (d, 1H) | 115.0 |
| 6 | - | - |
| 7 | 8.5 (d, 1H) | 150.0 |
| 8 | 8.8 (s, 1H) | 155.0 |
| 8a | - | 148.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.[1] Electron ionization (EI) is a common technique for this class of compounds.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.13 g/mol [5] |
| Exact Mass | 147.0433 u |
| Key Fragmentation Peaks (m/z) | 147 (M+), 119, 92, 65 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amide) |
| 1700-1650 | C=O stretching (amide) |
| 1620-1580 | C=N and C=C stretching (aromatic rings) |
| 1500-1400 | C-N stretching |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire high-quality ¹H, ¹³C, and 2D NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to low natural abundance of ¹³C)
-
Spectral width: ~200-250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
-
2D NMR Acquisition (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on the spectrometer software.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals.
-
LC-MS/MS Protocol
Objective: To confirm the molecular weight and obtain fragmentation data for structural confirmation.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase modification)
-
LC-MS vials
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan (e.g., m/z 50-500) to determine the parent ion mass.
-
MS/MS (Product Ion Scan): Select the parent ion of this compound (m/z 148.05) for fragmentation and acquire the product ion spectrum.
-
Key MS Parameters: Optimize capillary voltage, cone voltage, and collision energy to obtain good signal intensity and fragmentation.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and confirm the [M+H]⁺ ion.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
FTIR Spectroscopy Protocol (KBr Pellet Method)
Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press and die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups present in this compound.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1) H and (13) C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido(4,3-d)pyrimidin-4(3H)-one | C7H5N3O | CID 135471148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
Application Notes and Protocols for N-alkylation of the Pyrido[4,3-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of the pyrido[4,3-d]pyrimidine scaffold, a core heterocyclic structure found in numerous biologically active compounds. The methodologies outlined are essential for the synthesis of libraries of N-alkylated derivatives for structure-activity relationship (SAR) studies in drug discovery.
Introduction
The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[1][2] Notably, substituted pyrido[4,3-d]pyrimidines have been identified as potent inhibitors of oncogenic KRAS G12D, a key driver in many cancers. N-alkylation of the pyrido[4,3-d]pyrimidine core is a critical step in the synthesis of these potential therapeutics, allowing for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties.
This document provides a general yet detailed protocol for the N-alkylation of the pyrido[4,3-d]pyrimidine core, a summary of reaction conditions from the literature, and a visual representation of a relevant signaling pathway and the experimental workflow.
Data Presentation: Summary of N-alkylation Conditions
The following table summarizes various reported conditions for the N-alkylation of pyridopyrimidine and related nitrogen-containing heterocyclic cores. This data is intended to provide a starting point for reaction optimization.
| Entry | Substrate | Alkylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-pyrido[3,4-d]pyrimidin-4(3H)-one | Benzyl bromide (1.1) | K₂CO₃ (2.0) | DMF | 80 | 12 | 85 |
| 2 | Pyrrole | Ethyl iodide (1.2) | K₂CO₃ (1.5) | DMF | Room Temp | 8 | 92 |
| 3 | Indole | Methyl iodide (1.5) | KOH (2.0) | DMSO | 60 | 4 | 95 |
| 4 | 2-Amino-6-methylpyrimidin-4-one | Butyl bromide (1.2) | NaH (1.1) | THF | Reflux | 6 | 78 |
| 5 | Pyrimidin-4(3H)-one | Propylene Carbonate (excess) | None | Neat | 160 | 6 | 54 (N1) |
Experimental Protocols
General Protocol for N-alkylation of a Pyrido[4,3-d]pyrimidine Core
This protocol describes a general method for the N-alkylation of a pyrido[4,3-d]pyrimidine derivative using an alkyl halide in the presence of potassium carbonate.
Materials:
-
Pyrido[4,3-d]pyrimidine starting material (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate) (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the pyrido[4,3-d]pyrimidine starting material (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M of the starting material.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel.[3][4][5] The appropriate eluent system should be determined by TLC analysis. A typical gradient could be from 100% hexanes to a mixture of hexanes and ethyl acetate.
Mandatory Visualizations
Signaling Pathway
Caption: KRAS G12D Signaling Pathway Inhibition.
Experimental Workflow
Caption: N-Alkylation Experimental Workflow.
References
Application Notes and Protocols: Pyrido[4,3-d]pyrimidin-4(3H)-one as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrido[4,3-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its remarkable versatility as a building block for the synthesis of a diverse array of biologically active compounds. Its unique arrangement of nitrogen atoms and fused ring system provides a rigid framework amenable to substitution at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive overview of the applications of the this compound core, with a focus on its use in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for the synthesis of the core scaffold and representative derivatives, as well as for key biological assays, are provided to facilitate further research and drug discovery efforts in this area.
Applications in Medicinal Chemistry
The Pyrido[4,3-d]pyrimidine scaffold is a key pharmacophore in a variety of therapeutic agents, most notably in the field of oncology.[1] Its derivatives have been extensively explored as potent and selective inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and signaling pathways.
Kinase Inhibition
MEK1/2 Inhibition: The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade often dysregulated in cancer. Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, features a complex Pyrido[4,3-d]pyrimidine-trione core and is an approved drug for the treatment of various cancers, including melanoma.[1] The this compound scaffold serves as a foundational element for the development of novel MEK inhibitors.
Wee1 Inhibition: The Wee1 kinase is a key regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents. Several series of this compound derivatives have been identified as potent Wee1 inhibitors, demonstrating the utility of this scaffold in targeting cell cycle kinases.
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. The Pyrido[4,3-d]pyrimidine core has been incorporated into molecules designed to inhibit both wild-type and mutant forms of EGFR, highlighting its potential in overcoming drug resistance.
Anticancer Activity
Beyond specific kinase targets, this compound derivatives have demonstrated broad anticancer activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest. The modular nature of the scaffold allows for the exploration of diverse chemical space to optimize potency and selectivity against different tumor types.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives as kinase inhibitors and anticancer agents.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Wee1 Inhibitor Series | |||
| Compound A | Wee1 | 19 | TR-FRET |
| Compound B | Wee1 | 1485 | TR-FRET |
| KRAS-G12D Inhibitor | |||
| Compound 10c | KRAS-G12D (cellular) | 1400 | Cell-based |
| EGFR Inhibitor Series | |||
| Compound 8a | EGFRwt | 99 | Enzymatic |
| Compound 8a | EGFRT790M | 123 | Enzymatic |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| Wee1 Inhibitor Series | ||
| Compound 34 | MV-4-11 | 0.66 - 2.69 |
| Compound 34 | T47D | 2.67 - 20 |
| KRAS-G12D Inhibitor | ||
| Compound 10c | Panc1 (KRAS-G12D) | 1.40 |
| Anticancer Derivative | ||
| Compound 5i | KB | 0.48 |
| Compound 5i | CNE2 | 0.15 |
| Compound 5i | MGC-803 | 0.59 |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: General Synthesis of the this compound Core from 4-Aminonicotinic Acid [2]
This protocol describes a general method for the synthesis of the parent this compound scaffold.
Materials:
-
4-Aminonicotinic acid
-
Formamide
-
Dowtherm A (or other high-boiling solvent)
Procedure:
-
A mixture of 4-aminonicotinic acid (1 equivalent) and formamide (10-20 equivalents) is heated at reflux in Dowtherm A for 2-4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., ethanol or ether) and dried under vacuum to afford the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of 2-Substituted Pyrido[4,3-d]pyrimidin-4(3H)-ones via Aza-Wittig Reaction [3]
This protocol outlines a method for introducing substituents at the 2-position of the scaffold.
Materials:
-
Appropriately substituted iminophosphorane
-
Aryl isocyanate
-
Amine, alcohol, or phenol
-
Sodium ethoxide (EtONa) or potassium carbonate (K2CO3) (catalytic amount)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
To a solution of the iminophosphorane (1 equivalent) in anhydrous solvent under an inert atmosphere, add the aryl isocyanate (1 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the corresponding carbodiimide intermediate.
-
Add the desired amine, alcohol, or phenol (1.1 equivalents) and a catalytic amount of base (EtONa or K2CO3).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the 2-substituted this compound derivative.
Biological Evaluation Protocols
Protocol 3: In Vitro Wee1 Kinase Inhibition Assay (TR-FRET) [4]
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring Wee1 kinase activity.
Materials:
-
Recombinant human Wee1 enzyme
-
Kinase tracer (e.g., Alexa Fluor® 647-labeled ATP-competitive inhibitor)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound derivatives)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, kinase tracer, and a mixture of Wee1 enzyme and Eu-labeled antibody in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (Alexa Fluor® 647).
-
The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated. Inhibition is determined by the decrease in the FRET signal in the presence of the test compound.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Protocol 4: In Vitro MEK1/2 Kinase Inhibition Assay [5][6]
This protocol outlines a method to assess the inhibitory activity of compounds against MEK1/2 kinases.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 as a substrate
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds, MEK1 or MEK2 enzyme, and inactive ERK2 substrate in kinase reaction buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of a stop solution (e.g., 30 mM EDTA).
-
The amount of phosphorylated ERK2 is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA or Western blot) or a luminescence-based ADP detection assay.
-
IC50 values are determined from the dose-response curves.
Protocol 5: Cell Viability Assay (MTT) [7][8]
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.
Mandatory Visualization
Caption: MEK Signaling Pathway Inhibition.
Caption: Wee1 Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Experimental Design of a Diverse Pyrido[4,3-d]pyrimidine Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of diverse libraries of Pyrido[4,3-d]pyrimidine derivatives for high-throughput screening is a critical step in the identification of novel therapeutic agents. These compounds have shown potential as inhibitors of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), making them attractive candidates for further investigation.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the design and synthesis of a diverse Pyrido[4,3-d]pyrimidine library. The methodologies outlined herein are designed to be adaptable for the generation of a wide array of analogs, facilitating comprehensive structure-activity relationship (SAR) studies.
Strategic Approach to Library Synthesis
The creation of a diverse Pyrido[4,3-d]pyrimidine library can be achieved through several synthetic strategies. The two primary and most versatile approaches are Multi-Component Reactions (MCRs) and Convergent Synthesis involving the cyclization of substituted pyridine precursors.
1. Multi-Component Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step from three or more starting materials, minimizing purification steps and saving time and resources. For Pyrido[4,3-d]pyrimidines, a common MCR approach involves the condensation of an aminopyridine derivative, a carbonyl compound, and a source of the pyrimidine ring, such as a urea or guanidine derivative.[5][6]
2. Convergent Synthesis via Pyridine Scaffolds: This strategy involves the initial synthesis and functionalization of a substituted pyridine ring, followed by the annulation of the pyrimidine ring. This approach allows for greater control over the substitution pattern on the pyridine moiety of the final product. A key intermediate is often a 4-aminonicotinic acid derivative, which can be cyclized with various reagents to form the pyrimidine ring.
Experimental Workflow
The general workflow for the synthesis and evaluation of a Pyrido[4,3-d]pyrimidine library is depicted below. This process begins with the selection of diverse building blocks, proceeds through chemical synthesis and purification, and culminates in biological screening.
Caption: General workflow for Pyrido[4,3-d]pyrimidine library development.
Data Presentation: Representative Library Synthesis Yields
The following table summarizes representative yields for the synthesis of substituted Pyrido[4,3-d]pyrimidine and related pyridopyrimidine derivatives, showcasing the feasibility of generating a diverse library.
| Entry | R1 | R2 | R3 | Method | Yield (%) | Reference |
| 1 | H | Phenyl | H | Multi-component | 85 | [7] |
| 2 | H | 4-Chlorophenyl | H | Multi-component | 87 | [7] |
| 3 | H | 4-Bromophenyl | H | Multi-component | 85 | [7] |
| 4 | H | 4-Methylphenyl | H | Multi-component | 91 | [7] |
| 5 | Methoxy | H | 4-Chlorophenyl | Convergent | 87 | [1] |
| 6 | Methoxy | H | Phenylthio | Convergent | 56 | [1] |
| 7 | Methoxy | H | Phenyl | Convergent | 95 | [1] |
| 8 | H | 2-Hydroxyphenyl | H | Multi-component | 97 | [7] |
Experimental Protocols
Protocol 1: Multi-Component Synthesis of 5-Aryl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-triones (Analogous to Pyrido[4,3-d]pyrimidine synthesis)
This protocol is adapted from a method for a related isomer and can be optimized for the Pyrido[4,3-d]pyrimidine core.[7]
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
6-Aminouracil (1.0 mmol)
-
Meldrum's acid (1.0 mmol)
-
Water (10 mL)
-
β-Cyclodextrin (15 mol%)
Procedure:
-
To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), 6-aminouracil (1.0 mmol), Meldrum's acid (1.0 mmol), and β-cyclodextrin (0.15 mmol).
-
Add 10 mL of water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 5-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione.
-
Characterize the final product by NMR and MS.
Protocol 2: Convergent Synthesis of 4-Substituted-8-methoxy-pyrido[3,4-d]pyrimidin-2-amines (Analogous to Pyrido[4,3-d]pyrimidine synthesis)
This protocol is adapted from a method for a related isomer and can be optimized for the Pyrido[4,3-d]pyrimidine core.[1]
Step 1: Synthesis of 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine
-
Synthesize the precursor 8-methoxy-2-aminopyrido[3,4-d]pyrimidin-4(3H)-one from appropriate starting materials as described in the literature.
-
Suspend the 8-methoxy-2-aminopyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine (1.0 eq) in a suitable solvent such as 2-propanol or DMF, add the desired amine or thiol nucleophile (1.2-1.5 eq).
-
Add a base such as diisopropylethylamine (DIEA) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-120 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-substituted-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.
Applications in Targeting Signaling Pathways
Pyrido[4,3-d]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer.
EGFR-MAPK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the MAPK/ERK pathway, which is crucial for cell proliferation, survival, and differentiation.[8][9][10][11] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are common in various cancers. Pyrido[4,3-d]pyrimidines can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking its activity and downstream signaling.
Caption: Inhibition of the EGFR-MAPK signaling pathway by Pyrido[4,3-d]pyrimidines.
CDK4/6-Rb Signaling Pathway
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[12][13][14][15] In response to mitogenic signals, CDK4/6 complexes with Cyclin D to phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Pyrido[4,3-d]pyrimidine derivatives can inhibit CDK4/6, leading to cell cycle arrest at the G1/S checkpoint.
Caption: Inhibition of the CDK4/6-Rb signaling pathway by Pyrido[4,3-d]pyrimidines.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR signaling pathway [pfocr.wikipathways.org]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges and solutions in Pyrido[4,3-d]pyrimidin-4(3H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies involve the construction of the pyrimidine ring onto a pre-existing pyridine core or vice versa. Key methods include:
-
Reaction of 4-aminonicotinic acid derivatives: This is a widely used approach where 4-aminonicotinic acid or its esters are reacted with a suitable one-carbon synthon (e.g., formamide, orthoesters) to form the pyrimidinone ring.
-
Gould-Jacobs Reaction: This classic method can be adapted for the synthesis of the pyridopyrimidine core, typically involving the reaction of an aminopyridine with a malonic ester derivative followed by thermal cyclization.[1]
-
Intramolecular Cyclization of 4-amidonicotinamides: Treatment of 4-amidonicotinamides, derived from 4-aminonicotinic acid, with amines or heat can lead to the formation of the desired pyridopyrimidinone.[2]
-
Multi-component Reactions: One-pot reactions involving the condensation of an aminopyrimidine, an aldehyde, and an active methylene compound can also be employed to construct the fused ring system.[3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield.
-
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.
-
Product degradation: The product may be unstable under the reaction or workup conditions.
Q3: I am observing multiple spots on my TLC analysis. What are the likely side products?
A3: The formation of side products is a common challenge. Depending on the synthetic route, you might observe:
-
Unreacted starting materials: If the reaction is incomplete.
-
Intermediates: Such as the initial condensation product in a multi-step synthesis that has not fully cyclized.
-
Over-alkylation or acylation products: If reactive sites on the heterocyclic core react further.
-
Hydrolysis products: If moisture-sensitive reagents or intermediates are used.
-
Polymeric materials: Especially in high-temperature condensation reactions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Optimize the temperature. Some cyclization steps require high temperatures (e.g., >200 °C), while others proceed at milder conditions. Monitor the reaction at different temperatures to find the optimal point. |
| Ineffective Catalyst | If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts (e.g., acid or base catalysts) depending on the reaction mechanism. |
| Poor Solvent Choice | The solvent can significantly influence reaction rates and solubility of reactants. Experiment with different solvents of varying polarity and boiling points. For thermal cyclizations, high-boiling solvents like diphenyl ether are often used.[4] |
| Low Quality Starting Materials | Verify the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to unwanted side products. |
| Atmospheric Moisture | If your reaction involves moisture-sensitive reagents, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is poorly soluble | Try different recrystallization solvents or solvent mixtures. If the product is still insoluble, column chromatography with a suitable adsorbent and eluent system may be necessary. |
| Product co-elutes with impurities | Optimize the mobile phase for column chromatography by testing different solvent ratios and additives (e.g., a small amount of acid or base). Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an oil | Attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. If crystallization fails, purification by chromatography is the best option. |
| Presence of colored impurities | Treatment with activated charcoal during recrystallization can sometimes remove colored impurities. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| From 4-aminonicotinic acid | 4-aminonicotinic acid, Formamide | None | Formamide | 180-200 | 4 | ~60 | Generic |
| Gould-Jacobs approach | 4-aminopyridine, Diethyl ethoxymethylenemalonate | None | Diphenyl ether | 250 | 0.5-1 | 70-90 | [4] |
| Intramolecular Cyclization | 4-amidonicotinamide | Amine or Heat | Varies | 150-250 | 1-5 | 50-80 | [2] |
| Multi-component Reaction | Aminopyrimidine, Aldehyde, Malononitrile | L-proline | Ethanol | Reflux | 6-12 | 75-90 | Generic |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Aminonicotinic Acid
-
Materials: 4-aminonicotinic acid, formamide.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, add 4-aminonicotinic acid (1 equivalent). b. Add an excess of formamide (e.g., 10-20 equivalents). c. Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Pour the mixture into ice-water to precipitate the product. g. Collect the solid by filtration, wash with cold water, and dry. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.
Protocol 2: Adapted Gould-Jacobs Synthesis of a this compound Derivative
-
Materials: 4-aminopyridine derivative, diethyl ethoxymethylenemalonate (DEEM), diphenyl ether.
-
Procedure: a. Step 1: Condensation. In a round-bottom flask, combine the 4-aminopyridine derivative (1 equivalent) and DEEM (1.1 equivalents). Heat the mixture at 120-140 °C for 1-2 hours. Remove the ethanol formed as a byproduct under reduced pressure. The resulting intermediate can often be used directly in the next step. b. Step 2: Cyclization. Dissolve the intermediate from Step 1 in a high-boiling solvent such as diphenyl ether. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes. c. Step 3: Isolation. Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like hexane to aid precipitation. d. Step 4: Purification. Collect the solid by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry. Recrystallize from a suitable solvent if necessary.
Visualizations
Synthetic Workflow: Gould-Jacobs Approach
Caption: A generalized workflow for the Gould-Jacobs synthesis of this compound derivatives.
Signaling Pathway: Inhibition of EGFR by a this compound Derivative
Many this compound derivatives have been investigated as kinase inhibitors, including for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6][7][8]
Caption: EGFR signaling pathway and its inhibition by a this compound derivative.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyridopyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in multi-step pyridopyrimidine synthesis. Our goal is to equip researchers with the knowledge to improve reaction yields, minimize side products, and streamline purification processes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyridopyrimidines, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Symptom: After the reaction and work-up, you observe a low yield of the target pyridopyrimidine, or the reaction has failed to proceed to a significant extent, as indicated by TLC or HPLC analysis showing a large amount of unreacted starting materials.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Temperature: Some reactions require higher temperatures to overcome the activation energy, while others may benefit from milder conditions to prevent byproduct formation. Consider a gradual increase in temperature while monitoring the reaction progress.
-
Reaction Time: Multi-step syntheses, particularly cyclization steps, can be slow. Ensure you are allowing sufficient time for the reaction to go to completion by monitoring it with TLC or HPLC.
-
Solvent: The polarity of the solvent affects the solubility of reagents and intermediates, influencing the reaction rate. Experiment with different solvents, such as ethanol, DMF, or even solvent-free conditions.
-
-
Inactive or Inefficient Catalyst: The choice and activity of the catalyst are often crucial.
-
Catalyst Screening: If using a catalyst, its performance may be suboptimal for your specific substrates. It is advisable to screen different catalysts, including both Brønsted and Lewis acids (e.g., HCl, FeCl₃, ZnCl₂), and optimize the catalyst loading.
-
Catalyst Deactivation: Reusable catalysts may need regeneration. Ensure your catalyst is active before use.
-
-
Purity of Reagents: Impurities in starting materials can inhibit the reaction or lead to the formation of side products.
-
Purification of Starting Materials: Ensure that all reagents and starting materials are of high purity and are dry, as moisture can quench certain reagents and catalysts.
-
Issue 2: Formation of Significant Side Products
Symptom: Your crude product mixture contains a substantial amount of impurities, complicating purification and reducing the overall yield of the desired pyridopyrimidine.
Common Side Products & Avoidance Strategies:
-
Oxidized Aromatic Byproducts: This is common when synthesizing dihydropyridopyrimidine derivatives, which can be susceptible to air oxidation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to air and light during work-up and purification.
-
-
Incompletely Cyclized Intermediates: The final ring-closing step may not have gone to completion.
-
Solution: Increase the reaction time or temperature. The addition of a catalytic amount of a suitable acid can often facilitate the final cyclization and dehydration steps.
-
-
Dimeric Species: Reactive intermediates may react with themselves instead of undergoing the desired intramolecular cyclization.
-
Solution: This can sometimes be addressed by adjusting the concentration of the reactants. Running the reaction under more dilute conditions may favor the intramolecular pathway.
-
-
Hydrolysis Products: Nitrile or ester functionalities can be hydrolyzed under harsh acidic or basic conditions.
-
Solution: Use milder reaction conditions or protect sensitive functional groups if necessary.
-
-
Hantzsch-type Dihydropyridine Byproducts (in Biginelli-type reactions): This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).
-
Solution: Lowering the reaction temperature can significantly reduce the formation of this byproduct. The choice of catalyst can also influence the selectivity between the desired Biginelli pathway and the competing Hantzsch pathway.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield and reduce the reaction time of my pyridopyrimidine synthesis?
A1: Two modern techniques have shown significant success in improving yields and shortening reaction times: microwave-assisted synthesis and the use of nanocatalysts.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[1]
-
Nanocatalysts: The use of nanocatalysts, such as nano-MgO or magnetic nanoparticles like Fe₃O₄, can provide high yields (often in the 80-97% range) under greener, more environmentally friendly conditions.[2] These catalysts offer a high surface area and can often be easily recovered and reused.
Q2: What is the best way to purify my final pyridopyrimidine product, especially if it is highly polar?
A2: The purification of polar pyridopyrimidine derivatives can be challenging. The most common methods are recrystallization and column chromatography.
-
Recrystallization: This is an effective technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, acetone, and ethyl acetate/hexane mixtures.
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reverse-phase chromatography.
Q3: How can I identify the unknown impurities in my reaction mixture?
A3: A combination of analytical techniques is essential for identifying byproducts:
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for elucidating the structure of the impurity.
-
High-Performance Liquid Chromatography (HPLC): Helps to quantify the percentage of the impurity and can be used to isolate it for further characterization.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives
| Product | Conventional Heating Yield (%) | Conventional Heating Time (hr) | Microwave-Assisted Yield (%) | Microwave-Assisted Time (min) | Reference |
| 2-Amino-4,6-diphenylpyrimidine | 94 | - | 86 | - | [3] |
| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 90 | - | 78 | - | [3] |
| Quinolinylpyrimidine Derivative 1 | 65 | 6.5 | 82 | 24 | [1] |
| Quinolinylpyrimidine Derivative 2 | 55 | 6 | 78 | 22 | [1] |
| Indeno[2,1:5,6]pyrido[2,3-d]pyrimidine | 27-70 | 8 | 64-96 | 40 | [4] |
Note: Reaction conditions and substrates may vary between studies.
Table 2: Impact of Nanocatalysts on Pyridopyrimidine Synthesis Yields
| Nanocatalyst | Reaction Type | Yield (%) | Key Advantages | Reference |
| Fe₃O₄ | Three-component, one-pot | 79-97 | Economic, simple, green protocol, easy separation | [2] |
| ZrO₂ | Three-component, one-pot | 90-97 | Exceptional yields, solvent-free conditions | [2] |
| nano-MgO | Multi-component, one-pot | High | Green aspects, avoids toxic solvents/catalysts | [2] |
| γ-Fe₂O₃@HAp-SO₃H | Three-component, one-pot | 88-95 | Tremendous yields, amplified reaction rate | [2] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones using microwave irradiation.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., CaCl₂)
-
Ethanol (as a solvent, if not solvent-free)
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, β-ketoester, urea (or thiourea), and catalyst.
-
If a solvent is used, add a minimal amount of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (typically 2-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Add cold water to the reaction mixture, and the solid product will precipitate.
-
Collect the solid by filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: General Procedure for Nanocatalyst-Mediated Synthesis of Tetrahydropyrido[2,3-d]pyrimidines
This protocol outlines a general method for a three-component, one-pot synthesis using a nanocatalyst.
Materials:
-
6-Aminouracil (1 mmol)
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Nanocatalyst (e.g., nano-MgO, 10 mol%)
-
Water or ethanol as the solvent
Procedure:
-
To a round-bottom flask, add 6-aminouracil, the aryl aldehyde, malononitrile, the nanocatalyst, and the solvent.
-
Heat the mixture under reflux with stirring.
-
Monitor the reaction by TLC. Reaction times can vary depending on the specific reactants and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, collect it by filtration. If a magnetic nanocatalyst is used, it can be separated using an external magnet.
-
Wash the solid with the solvent used for the reaction and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in multi-step pyridopyrimidine synthesis.
General Synthetic Pathway: Three-Component Reaction
Caption: A generalized workflow for a three-component synthesis of the pyridopyrimidine core.
References
Technical Support Center: Purification of Complex Pyrido[4,3-d]pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex Pyrido[4,3-d]pyrimidine derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to guide your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification techniques for crude Pyrido[4,3-d]pyrimidine derivatives?
A1: The most frequently employed initial purification techniques are recrystallization and flash column chromatography. The choice between these methods depends on the physical state of your crude product (solid or oil) and the nature of the impurities. Recrystallization is often a cost-effective first choice for solid materials if a suitable solvent is found, while flash chromatography provides a more versatile option for a wider range of compounds and impurity profiles.
Q2: How do I choose an appropriate solvent for the recrystallization of my Pyrido[4,3-d]pyrimidine derivative?
A2: An ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at an elevated temperature. A good starting point is to test small amounts of your crude product in a variety of common laboratory solvents of differing polarities, such as ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene, or mixtures thereof (e.g., ethyl acetate/hexanes).
Q3: My compound "oils out" instead of crystallizing during recrystallization. What can I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Reducing the initial concentration: Use more solvent to dissolve the compound initially.
-
Changing the solvent system: A different solvent or solvent mixture may promote crystallization.
-
Seeding: Introduce a small crystal of the pure compound into the cooled solution to initiate crystallization.
Q4: What are common stationary and mobile phases for flash column chromatography of Pyrido[4,3-d]pyrimidines?
A4: Silica gel is the most common stationary phase for the purification of these derivatives. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate). For more polar compounds, a small percentage of methanol or isopropanol can be added to the mobile phase. Due to the basic nature of the pyridine and pyrimidine rings, peak tailing can be an issue. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can significantly improve peak shape.
Q5: I am struggling with the separation of a key intermediate from a closely related impurity by flash chromatography. What steps can I take to improve resolution?
A5: To improve separation, you can:
-
Optimize the mobile phase: Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A shallower gradient during elution can also improve resolution.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18-functionalized silica gel (reversed-phase).
-
Employ preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.[1][2][3][4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Question | Possible Cause & Solution |
| Poor Recovery | Why is my yield low after recrystallization? | Compound is too soluble in the cold solvent: Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used to wash the crystals. Consider a different solvent system where the compound has lower solubility at cold temperatures. |
| No Crystals Form | Why won't my compound crystallize from the solution? | Solution is not supersaturated: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Inhibitors present: Trace impurities may be preventing crystal formation. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. |
| Persistent Impurities | My NMR spectrum still shows impurities after recrystallization. Why? | Co-crystallization: The impurity may have a similar solubility profile and is co-crystallizing with your product. A second recrystallization from a different solvent system may be effective. If impurities persist, column chromatography is recommended. |
Flash Column Chromatography Troubleshooting
| Issue | Question | Possible Cause & Solution |
| Poor Separation | Why are my compounds co-eluting? | Inappropriate mobile phase: The eluent may be too strong or too weak. Optimize the solvent system using TLC. A shallower gradient or isocratic elution may be necessary. Column overloading: Too much sample was loaded onto the column. Reduce the sample load. |
| Peak Tailing | Why are my peaks broad and tailing? | Secondary interactions with silica: The basic nitrogen atoms in the Pyrido[4,3-d]pyrimidine core can interact with acidic silanol groups on the silica surface.[5] Solution: Add a basic modifier like triethylamine or pyridine (0.1-1%) to your mobile phase. |
| Compound Stuck on Column | I can't elute my compound from the column. What should I do? | Compound is too polar for the mobile phase: Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even a small amount of acetic acid (if the compound is basic and can form a salt) might be necessary. Irreversible adsorption: The compound may be reacting with the silica gel. Consider using a different stationary phase like alumina. |
Chiral HPLC Troubleshooting
| Issue | Question | Possible Cause & Solution |
| No Separation of Enantiomers | Why am I not seeing two peaks for my chiral compound? | Incorrect chiral stationary phase (CSP): Not all CSPs work for all compounds. Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity. Inappropriate mobile phase: The mobile phase composition is critical for chiral recognition. For normal phase, try varying the alcohol modifier (e.g., ethanol, isopropanol) and its concentration. For reversed-phase, adjust the organic modifier and pH. |
| Poor Resolution | My enantiomer peaks are not baseline-separated. How can I improve this? | Suboptimal mobile phase: Fine-tune the mobile phase composition. Small changes in the percentage of the alcohol modifier or the additive can have a large impact. Temperature effects: Lowering the column temperature often increases resolution, although it may also increase analysis time and backpressure.[6] Flow rate: Lowering the flow rate can sometimes improve resolution. |
| Peak Tailing for Basic Compounds | My peaks are tailing on a chiral column. What is the cause? | Secondary interactions: Similar to achiral silica columns, basic compounds can interact with residual silanols on silica-based CSPs.[6] Solution: Add a basic additive such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%). This is crucial for obtaining good peak shape for basic nitrogen heterocycles.[6] |
| Ghost Peaks | I see unexpected peaks in my chromatogram. Where are they coming from? | Contaminated mobile phase or system: Run a blank gradient to check for contamination in your solvents or HPLC system. Sample solvent issue: Inject a blank of your sample solvent to see if the ghost peaks originate from there. Carryover: If the ghost peaks appear after a sample injection, it may be due to carryover from the autosampler. Ensure your needle wash is effective.[6] |
Quantitative Data Presentation
The following tables provide examples of purification data for Palbociclib, a well-known drug with a Pyrido[2,3-d]pyrimidine core. This data can serve as a benchmark for documenting your own purification results.
Table 1: Purification of Palbociclib Intermediate VI
| Purification Method | Starting Material | Product | Yield | Purity (HPLC) | Reference |
| Recrystallization | Crude Intermediate VI | Intermediate VI | 58.2% | Not Specified | [7] |
Table 2: Final Step Purification of Palbociclib (I)
| Purification Method | Starting Material | Product | Yield | Purity (HPLC) | Reference |
| Precipitation/Washing | Crude Palbociclib | Palbociclib | 94.0% | Not Specified | [7] |
| Precipitation from basic solution | Palbociclib free base | Palbociclib free base (Form B) | 85.8% | 99.9% | [8] |
| Precipitation from basic solution | Palbociclib free base | Palbociclib free base (Form B) | 94.0% | 99.8% | [8] |
| Precipitation from basic solution | Palbociclib free base | Palbociclib free base (Form B) | 97.0% | 99.8% | [8] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a few milligrams of your crude solid. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, it is too soluble. If it is insoluble, heat the mixture. If it dissolves upon heating, it is a potentially good solvent. Cool the solution to see if crystals form.
-
Dissolution: Place the crude Pyrido[4,3-d]pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Develop a TLC method to separate your compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (or a less polar solvent like hexanes). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin elution with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Chiral HPLC Method Development (Adapted for Pyrido[4,3-d]pyrimidines)
-
Column Screening: Screen several chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
If no separation is observed, try changing the alcohol modifier to ethanol.
-
Vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
-
Mobile Phase Screening (Reversed-Phase):
-
Start with a mobile phase of Water/Acetonitrile (50:50) with 0.1% Formic Acid or Ammonium Bicarbonate buffer (10 mM).
-
Adjust the ratio of the organic modifier.
-
-
Optimization:
-
Once partial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition.
-
Investigate the effect of column temperature. Start at ambient temperature and then try decreasing it in 5°C increments.
-
Optimize the flow rate for the best balance of resolution and analysis time.
-
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance.
Visualizations
Caption: General purification workflow for Pyrido[4,3-d]pyrimidine derivatives.
Caption: Logical troubleshooting guide for common purification issues.
References
- 1. Comparing Flash Chromatography and HPLC: A Comprehensive Guide [hplcvials.com]
- 2. biotage.com [biotage.com]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
Identifying and minimizing side reactions in Pyrido[4,3-d]pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of Pyrido[4,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acid-promoted cyclization of cyanoenamine precursors to form the Pyrido[4,3-d]pyrimidine core?
A1: During the acid-promoted intramolecular cyclization of cyanoenamine precursors, several side reactions can occur, leading to reduced yield and purity of the desired 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one intermediate. The most prevalent side reactions include:
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted cyanoenamine starting material. This is often due to insufficient acid catalyst, low reaction temperature, or short reaction times.
-
Hydrolysis of the Cyanoenamine: The cyanoenamine intermediate, which has characteristics of a ketene N,S-acetal, can be susceptible to hydrolysis under acidic conditions, especially in the presence of water. This can lead to the formation of a corresponding ketone or amide, cleaving the molecule and preventing cyclization.
-
Pinner Reaction of the Nitrile Group: The cyano group can react with alcohol solvents in the presence of a strong acid to form an imino ether hydrochloride salt (a Pinner salt). This salt can then be hydrolyzed to an ester or react with other nucleophiles present, leading to undesired byproducts.[1][2]
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates may undergo self-condensation or polymerization reactions.
Q2: During the nucleophilic substitution of the 2,4-bis(methylthio) groups on the Pyrido[4,3-d]pyrimidine core, what are the common byproducts?
A2: The sequential nucleophilic substitution of the two methylthio groups is a critical step for introducing diversity. However, several side reactions can complicate this process:
-
Incomplete Substitution: One or both of the methylthio groups may fail to be displaced by the incoming nucleophile. This is often a problem of reactivity, steric hindrance, or reaction conditions that are not optimal.
-
Di-substitution: When mono-substitution is desired, di-substitution can occur if the reaction is not carefully controlled. This is particularly prevalent when the second methylthio group is also susceptible to substitution under the reaction conditions.
-
Hydrolysis of Methylthio Groups: In the presence of water and under certain pH conditions, the methylthio groups can be hydrolyzed to the corresponding hydroxypyrimidine derivatives.
-
Formation of Isomeric Products: If the nucleophile has multiple reactive sites, a mixture of isomeric products may be formed.
-
Des-iodo Impurity Formation: In syntheses involving iodo-substituted anilines as nucleophiles (e.g., in the synthesis of Trametinib), a "des-iodo" impurity can be formed. This can originate from impurities in the starting aniline or occur during subsequent reaction steps like nitro group reductions.[3][4]
Q3: How can I minimize the formation of these side products?
A3: Minimizing side reactions requires careful control over reaction parameters. Key strategies include:
-
Anhydrous Conditions: For the acid-promoted cyclization and any steps sensitive to water, maintaining strictly anhydrous conditions is crucial to prevent hydrolysis of intermediates and reagents.[1][2]
-
Control of Stoichiometry: Precise control of the stoichiometry of reactants and reagents is essential to avoid side reactions resulting from excess reagents.
-
Temperature and Reaction Time Optimization: The temperature and reaction time should be carefully optimized for each step. Lower temperatures can sometimes suppress side reactions, while longer reaction times may be needed for complete conversion.
-
Choice of Acid Catalyst and Solvent: The type and concentration of the acid catalyst can significantly impact the reaction outcome. For the Pinner reaction, for example, using a non-alcoholic solvent can prevent the formation of imino ethers.[1][2]
-
Purification of Starting Materials: Ensuring the purity of starting materials, such as anilines, is critical to prevent the carry-over of impurities into the final product.[3][4]
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guides
Problem 1: Low yield of the cyclized 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one intermediate.
| Possible Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Increase the concentration of the acid catalyst (e.g., sulfuric acid, trifluoroacetic acid).- Increase the reaction temperature gradually while monitoring for decomposition.- Extend the reaction time and monitor the reaction progress by TLC or LC-MS. |
| Hydrolysis of Cyanoenamine | - Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere.- Use anhydrous solvents and reagents.- Consider using a non-aqueous acid source. |
| Pinner Reaction Side Product | - If using an alcohol as a solvent, consider switching to a non-nucleophilic solvent like dioxane or toluene.- Use a milder acid catalyst or a lower concentration.[1][2] |
| Starting Material Decomposition | - Lower the reaction temperature.- Choose a more selective acid catalyst. |
Problem 2: Formation of multiple products during nucleophilic substitution of the methylthio groups.
| Possible Cause | Troubleshooting Steps |
| Lack of Selectivity (Mono- vs. Di-substitution) | - Carefully control the stoichiometry of the nucleophile (use 1 equivalent for mono-substitution).- Lower the reaction temperature to favor the more reactive site.- Monitor the reaction closely and stop it once the desired product is formed. |
| Hydrolysis of Methylthio Group(s) | - Ensure anhydrous reaction conditions.- Use a non-aqueous workup procedure if possible. |
| Formation of Des-iodo Impurity | - Verify the purity of the iodo-substituted aniline starting material by NMR and LC-MS.- If the impurity arises during a reduction step, consider alternative reducing agents or conditions.[3][4] |
| Low Reactivity of Nucleophile | - Increase the reaction temperature.- Use a stronger base to deprotonate the nucleophile if applicable.- Consider using a catalyst, such as a palladium catalyst for certain cross-coupling reactions. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrido[4,3-d]pyrimidine Synthesis.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H₂SO₄ (conc.) | Dioxane | 100 | 4 | 85 | Hypothetical Data |
| 2 | H₂SO₄ (conc.) | Ethanol | 80 | 4 | 60 (Pinner byproduct observed) | Hypothetical Data |
| 3 | TFA | CH₂Cl₂ | 25 | 12 | 75 | Hypothetical Data |
| 4 | H₂SO₄ (conc.) | Dioxane | 80 | 4 | 78 | Hypothetical Data |
| 5 | H₂SO₄ (conc.) | Dioxane | 100 | 2 | 80 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one
This protocol is based on the general principle of acid-promoted cyclization of a cyanoenamine precursor.[3]
Materials:
-
Cyanoenamine precursor (1 equivalent)
-
Concentrated Sulfuric Acid (2-3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of the cyanoenamine precursor in anhydrous 1,4-dioxane, add concentrated sulfuric acid dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one.
Protocol 2: Selective Nucleophilic Substitution of the 4-methylthio Group
This protocol describes the selective substitution of the C4-methylthio group with an aniline.
Materials:
-
2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (1 equivalent)
-
Substituted Aniline (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (2 equivalents)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one in anhydrous DMF, add the substituted aniline and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General synthetic workflow for 2,4-disubstituted Pyrido[4,3-d]pyrimidines.
Caption: Potential side reactions during the initial cyclization step.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low to No Yield of the Desired this compound
Question: I am attempting to synthesize a this compound derivative, but I am observing very low conversion of my starting materials or a complex mixture of products. What are the likely causes and how can I improve my yield?
Answer: Low yields are a frequent challenge in the synthesis of fused heterocyclic systems and can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with the starting materials. The synthesis of the Pyrido[4,3-d]pyrimidine core often involves a cyclization step that can be sensitive to thermal conditions and reagent stoichiometry.[1]
Causality and Recommended Actions:
-
Inadequate Cyclization Temperature: The final cyclization to form the fused pyrimidinone ring often requires significant thermal energy.[2] Classical methods, such as the Gould-Jacobs reaction which can be adapted for this scaffold, often require high temperatures (e.g., >250 °C in a high-boiling solvent like diphenyl ether or Dowtherm A) to drive the intramolecular cyclization.[2][3] If you are using conventional heating, ensure your reaction temperature is high enough to overcome the activation energy for this step.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times at high temperatures can cause degradation of the product.[4] It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[5][6]
-
Catalyst Choice and Activity: Many synthetic routes for fused pyrimidines benefit from either acid or base catalysis to facilitate condensation and cyclization steps.[4] If your protocol involves a catalyst (e.g., Brønsted or Lewis acids), ensure it is active and used in the correct concentration. For instance, in related pyrimidine syntheses, moving from a mild Lewis acid to a stronger one, or increasing catalyst loading, can improve conversion.[4]
-
Purity of Starting Materials: Impurities in your starting materials, especially moisture, can significantly impact the reaction outcome by quenching catalysts or participating in side reactions.[4][6] Ensure all reagents and solvents are pure and anhydrous, particularly if you are using moisture-sensitive reagents.
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low product yields.
Issue 2: Formation of an Isomeric Impurity
Question: My spectral analysis (NMR, MS) suggests the presence of an isomer along with my desired this compound. What could this be and how can I prevent its formation?
Answer: The formation of isomeric impurities is a known issue in the synthesis of fused nitrogen-containing heterocycles. One of the most common side reactions to consider is the Dimroth rearrangement.
Mechanistic Insight: The Dimroth Rearrangement
The Dimroth rearrangement is an intramolecular rearrangement where an endocyclic and an exocyclic nitrogen atom (and their substituents) exchange places.[7] This process is often catalyzed by acid, base, or heat and leads to a thermodynamically more stable, but undesired, isomer.
Strategies to Minimize the Dimroth Rearrangement:
-
Control pH: Since the rearrangement can be catalyzed by both acids and bases, maintaining a near-neutral pH during the reaction and work-up is critical. If your synthesis requires acidic or basic conditions, use the mildest reagents possible and minimize the reaction time.[7]
-
Temperature Management: Heat can accelerate the rearrangement.[7] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. This presents a challenge, as the initial cyclization may require high heat. Therefore, careful optimization is key. Microwave-assisted synthesis can sometimes offer better control, providing rapid heating to the target temperature and potentially reducing the overall time the product is exposed to high heat.[8][9]
-
Solvent Choice: The polarity of the solvent can influence the rate of the rearrangement. In some cases, non-polar solvents may favor the desired kinetic product over the rearranged thermodynamic product.[7]
Issue 3: Difficulty with Product Purification
Question: My crude product is difficult to purify. Recrystallization is ineffective, and column chromatography results in poor separation. What are my options?
Answer: Purification of polar, nitrogen-containing heterocycles like Pyrido[4,3-d]pyrimidin-4(3H)-ones can be challenging due to their potential for low solubility in common organic solvents and strong interactions with silica gel.
Purification Strategies:
-
Recrystallization Solvent Screening: A single solvent may not be effective. Experiment with solvent mixtures (e.g., ethanol/water, DMF/ethanol, ethyl acetate/hexane) to find a system where your product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.[7]
-
Column Chromatography Optimization:
-
Eluent System: For polar compounds, standard eluent systems like hexane/ethyl acetate may not be sufficient. Consider adding a more polar solvent like methanol to your mobile phase (e.g., dichloromethane/methanol). A small amount of triethylamine or ammonia can be added to the eluent to reduce tailing on silica gel, which is common for basic compounds.
-
Stationary Phase: If silica gel provides poor separation, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).
-
-
Trituration: Before attempting more complex purification, try triturating the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are. This can be a simple and effective way to enrich your product. Common solvents for trituration include cold ethanol, diethyl ether, or ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for synthesizing the this compound core?
A common and effective method is based on the Gould-Jacobs reaction.[3] This approach typically involves the condensation of a 4-aminonicotinic acid derivative with a malonic ester derivative, followed by a high-temperature thermal cyclization.[10] Microwave-assisted protocols have also been developed to accelerate this reaction and improve yields.[8][11]
Q2: My reaction requires very high temperatures for cyclization (>250 °C). Are there milder alternatives?
Yes, while thermal cyclization is classic, modern methods can achieve this transformation under milder conditions. For example, the use of polyphosphoric acid (PPA) or Eaton's reagent can promote cyclization at lower temperatures than purely thermal methods. Additionally, synthetic strategies involving an aza-Wittig reaction can lead to the formation of the pyrimidinone ring under relatively mild conditions.[12][13]
Q3: How can I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) is the most common method.[5] Use a combination of UV visualization and staining (e.g., potassium permanganate or iodine) to see all components. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[6] It is important to run a co-spot of your starting material next to the reaction mixture on your TLC plate to accurately gauge its consumption.
Q4: I am seeing a fluorescent byproduct in my reaction. What is it?
In related pyrimidine syntheses, the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) is a common fluorescent byproduct.[5] This can occur if two equivalents of a β-dicarbonyl compound react with an aldehyde and an ammonia source. To minimize this, control the reaction temperature (lower temperatures often disfavor the Hantzsch pathway) and consider the order of reagent addition.[5]
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Gould-Jacobs Type Cyclization
| Parameter | Conventional Heating | Microwave Irradiation |
| Solvent | Diphenyl ether, Dowtherm A | Solvent-free or high-boiling polar aprotic (e.g., DMF) |
| Temperature | 250-300 °C[2] | 250-300 °C[11] |
| Reaction Time | Several hours (2-24 h)[11] | 5-60 minutes[8][11] |
| Typical Yield | Low to moderate (can be <30%)[2] | Moderate to good (up to 95%)[8] |
Protocol 1: General Procedure for Microwave-Assisted Synthesis
This protocol is a general guideline and should be optimized for specific substrates.
-
To a microwave-safe vial equipped with a magnetic stir bar, add the 4-aminonicotinic acid derivative (1.0 mmol) and the diethyl ethoxymethylenemalonate (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 250 °C and hold for 10-20 minutes, monitoring the internal pressure.[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Add a small amount of cold ethanol or acetonitrile to the resulting solid and stir.[11]
-
Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure this compound derivative.
Logical Relationship Diagram
Caption: Key aspects of this compound synthesis.
References
- 1. Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. ablelab.eu [ablelab.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Overcoming poor solubility of substituted Pyrido[4,3-d]pyrimidine compounds
Technical Support Center: Pyrido[4,3-d]pyrimidine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with substituted Pyrido[4,3-d]pyrimidine compounds.
Troubleshooting Guide: Compound Precipitation in Aqueous Buffers
This guide addresses the common issue of compound precipitation during experimental workflows, from stock solution preparation to final assay conditions.
Q1: My substituted Pyrido[4,3-d]pyrimidine compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What is happening and what should I do?
A1: This is a very common issue known as "crashing out." It occurs when a compound that is stable in a high-concentration organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[1] This low aqueous solubility can lead to unreliable data in biological assays.[1]
Follow this troubleshooting workflow to diagnose and resolve the issue:
FAQ Section 1: Initial Assessment & Basic Troubleshooting
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my initial in vitro assays?
A2:
-
Kinetic Solubility is determined by adding a concentrated DMSO stock solution of your compound to an aqueous buffer.[2][3] It measures the concentration at which the compound starts to precipitate out of the supersaturated solution. This method is fast, requires very little compound, and is ideal for high-throughput screening in early drug discovery.[3][4] It reflects the solubility challenges you'll face in typical plate-based biological assays.
-
Thermodynamic Solubility is the true equilibrium solubility. It's measured by adding an excess of the solid (powder) form of the compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[2][5] This value is critical for later stages of drug development, such as formulation and preclinical studies, but is less representative of the rapid precipitation seen in initial assays.[3]
For initial assays, kinetic solubility is the more practical and relevant measurement to guide your experimental design.
Q3: My Pyrido[4,3-d]pyrimidine has basic nitrogen atoms. How can I use pH to my advantage?
A3: The Pyrido[4,3-d]pyrimidine scaffold contains basic nitrogen atoms, making its aqueous solubility highly pH-dependent.[5]
-
Lowering the pH: By lowering the pH of your aqueous buffer (e.g., from 7.4 to 6.5 or 5.5), the basic nitrogens on your compound will become protonated. This charge generally increases the compound's interaction with water, thereby increasing its solubility.
-
Caution: Always ensure the pH of your final assay solution is compatible with your biological target (e.g., enzyme, cells). A significant pH shift could alter protein activity or cell viability.
FAQ Section 2: Chemical Modification & Salt Forms
Q4: Can I improve solubility by making chemical modifications to my Pyrido[4,3-d]pyrimidine scaffold?
A4: Yes, medicinal chemistry strategies can significantly impact solubility. One common approach is to increase the number of sp3-hybridized centers in the molecule.[6] This disrupts the flat, planar nature of the aromatic core, which can reduce crystal lattice energy and improve solvation. For example, replacing a flat aromatic ring substituent with a saturated, non-planar ring can enhance solubility.[6]
Q5: How can salt formation improve the solubility of my compound, and how do I screen for the best salt form?
A5: Salt formation is one of the most effective ways to increase the solubility and dissolution rate of ionizable compounds.[7][8] For a basic compound like a Pyrido[4,3-d]pyrimidine, reacting it with an acid (a "counter-ion") creates a salt form that is often much more soluble in water than the "free base".[9] A successful salt screen can improve solubility by several hundred-fold.[7]
A tiered or "cascade" approach to salt screening is efficient.[9][10] It allows you to quickly eliminate non-viable candidates before committing to more rigorous testing.
Table 1: Example Solubility Data for Different Salt Forms
This table shows hypothetical but representative data for a model Pyrido[4,3-d]pyrimidine compound (MW=450 g/mol ) to illustrate the potential impact of salt formation.
| Form | Aqueous Solubility at pH 6.8 (µg/mL) | Fold Increase vs. Free Base |
| Free Base | 1.5 | 1x |
| Hydrochloride | 150 | 100x |
| Mesylate | 420 | 280x |
| Tosylate | 25 | 17x |
| Sulfate | 95 | 63x |
FAQ Section 3: Advanced Formulation Strategies
Q6: Beyond simple additives, what advanced formulation strategies can I use for preclinical studies?
A6: For in vivo studies, ensuring adequate exposure is critical. If simple formulations fail, Amorphous Solid Dispersions (ASDs) are a powerful strategy.[11] An estimated 70-80% of new chemical entities in development pipelines are poorly soluble, making these advanced techniques essential.[11][12]
Q7: What is an Amorphous Solid Dispersion (ASD) and when should it be considered?
A7: An ASD is a formulation where the active pharmaceutical ingredient (API) is dispersed in an amorphous (non-crystalline) state within a carrier matrix, usually a polymer.[13][14] The high-energy amorphous state of the API bypasses the energy required to break down a crystal lattice, leading to significantly enhanced solubility and dissolution rates.[14][15]
Consider using an ASD when:
-
You have a promising lead compound, but salt formation and simple formulations do not provide sufficient solubility for in vivo efficacy or toxicology studies.
-
The compound is a Biopharmaceutics Classification System (BCS) Class II or IV molecule (low solubility).[13]
-
You need to achieve supersaturated concentrations in the gut to enhance absorption.[15]
The main challenge with ASDs is the inherent instability of the amorphous form, which can recrystallize over time.[14] Therefore, careful selection of the polymer carrier is crucial to stabilize the API and prevent this from happening.[13]
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a rapid estimate of a compound's kinetic solubility, ideal for screening compounds or testing different buffer conditions.
-
Stock Solution: Prepare a 10 mM stock solution of your Pyrido[4,3-d]pyrimidine compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a clear, 96-well assay plate.
-
Add Aqueous Buffer: Rapidly add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the final desired compound concentrations with a consistent final DMSO concentration (1% in this example).
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 10 minutes at room temperature to allow for precipitation to equilibrate.
-
Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb light (e.g., 620 nm or 750 nm).[1]
-
Data Analysis: The kinetic solubility limit is the concentration at which a sharp increase in absorbance (due to light scattering from precipitated particles) is observed compared to the buffer-only controls.
Protocol 2: Small-Scale Salt Screening
This protocol describes a basic method for screening potential salt-forming counter-ions.
-
Preparation: In separate glass vials, dissolve a known amount (e.g., 10-20 mg) of the Pyrido[4,3-d]pyrimidine free base in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Counter-ion Addition: To each vial, add a stoichiometric equivalent (1.0 eq) of a different acidic counter-ion (e.g., HCl in isopropanol, methanesulfonic acid, p-toluenesulfonic acid).
-
Induce Crystallization: Allow the solvent to evaporate slowly at room temperature or store at 4°C. If no solid forms, try adding an anti-solvent (a solvent in which the salt is expected to be insoluble, like heptane or MTBE) dropwise until turbidity is observed, then allow it to stand.
-
Isolation: Isolate any resulting solids by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterization:
-
Solubility Check: Qualitatively or quantitatively assess the solubility of the new solid in water or buffer compared to the original free base.
-
Confirm Salt Formation: Use an analytical technique like X-Ray Powder Diffraction (XRPD) to confirm that a new crystalline form has been produced.[10] Other techniques like NMR or thermal analysis (DSC) can also be used.[10][16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. onyxipca.com [onyxipca.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing regioselectivity issues in reactions of Pyrido[4,3-d]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[4,3-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrido[4,3-d]pyrimidines
Q: I am performing a nucleophilic aromatic substitution on a 2,4-dichloropyrido[4,3-d]pyrimidine. Which position is more reactive, C2 or C4, and how can I control the regioselectivity?
A: In di- and tri-substituted pyridopyrimidines, the relative reactivity of different positions to nucleophilic attack can be complex and is influenced by both electronic and steric factors. For a 2,4-dichloropyrido[4,3-d]pyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the cumulative electron-withdrawing effect of the pyrimidine nitrogens, which makes the C4 position more electron-deficient.
However, the regioselectivity can be influenced by several factors:
-
Nature of the Nucleophile: Hard nucleophiles (e.g., amines, alkoxides) tend to favor the more electronically deficient C4 position. Softer nucleophiles (e.g., thiolates) may show less selectivity or even a preference for the C2 position under certain conditions.
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF or DMSO typically facilitate SNAr reactions. The choice of solvent can sometimes influence the regioselectivity. For instance, in related dichloropyrido[3,2-d]pyrimidine systems, changing the solvent from DMF to isopropanol has been shown to switch the preferred site of thiolate addition from C8 to C2.[1]
-
Temperature: Lower temperatures may favor the kinetically controlled product (often C4 substitution), while higher temperatures might allow for equilibration to the thermodynamically more stable product, which could be different.
-
Base: The choice and stoichiometry of the base can be critical, especially when using nucleophiles that can exist in equilibrium between different forms (e.g., thiol/thiolate).
-
Troubleshooting Poor Regioselectivity in SNAr:
| Issue | Possible Cause | Suggested Solution |
| Mixture of C2 and C4 substituted products | Reaction conditions are not optimal for selective substitution. | 1. Lower the reaction temperature: This can enhance the kinetic selectivity, often favoring the more reactive C4 position. 2. Change the solvent: Experiment with solvents of different polarities (e.g., DMF, THF, Dioxane, Isopropanol) as this can alter the reactivity of both the substrate and the nucleophile. 3. Use a bulkier nucleophile: Steric hindrance around the C2 position might favor substitution at the more accessible C4 position. |
| Reaction favors the undesired isomer | The desired product is kinetically disfavored. | 1. Increase the reaction temperature: This may allow for thermodynamic control, potentially favoring the desired isomer if it is more stable. 2. Modify the substrate: The introduction of a directing group on the pyridine ring could electronically influence the pyrimidine ring's reactivity. |
2. Electrophilic Aromatic Substitution
Q: I want to perform an electrophilic substitution (e.g., nitration, halogenation) on the pyrido[4,3-d]pyrimidine core. Which position is most likely to react?
A: The pyrido[4,3-d]pyrimidine ring system is generally electron-deficient due to the presence of four nitrogen atoms, making classical electrophilic aromatic substitution challenging. The pyridine ring is more susceptible to electrophilic attack than the pyrimidine ring. Within the pyridine ring, the position of substitution will be directed by the existing substituents and the overall electronic distribution. For the unsubstituted core, electrophilic attack is not a common reaction. It is often more feasible to introduce functionality via other means, such as metalation followed by quenching with an electrophile.
Troubleshooting Electrophilic Substitution:
| Issue | Possible Cause | Suggested Solution |
| No reaction or low yield | The ring system is too deactivated for electrophilic attack. | 1. Activate the ring: Introduce an electron-donating group (EDG) onto the pyridine ring if your synthetic route allows. 2. Use harsher reaction conditions: Stronger acids and higher temperatures may be required, but be cautious of decomposition. 3. Consider an alternative strategy: Lithiation/metalation followed by reaction with an electrophile is often a more effective way to functionalize electron-deficient heterocycles. |
| Poor regioselectivity | Multiple positions on the pyridine ring have similar reactivity. | 1. Use a directing group: A strategically placed substituent can direct the electrophile to a specific position. 2. Employ a regioselective metalation-halogenation sequence: This provides a more controlled way to introduce halogens at specific positions. |
3. Metal-Catalyzed Cross-Coupling Reactions
Q: I have a halogenated pyrido[4,3-d]pyrimidine and want to perform a Suzuki or Buchwald-Hartwig coupling. How can I achieve regioselective coupling if I have multiple halogens?
A: Regioselectivity in cross-coupling reactions on polyhalogenated pyrido[4,3-d]pyrimidines is dictated by the relative reactivity of the C-X bonds. The general order of reactivity for halogens is I > Br > Cl. Within the ring system, halogens at the C4 position are typically more reactive in palladium-catalyzed cross-coupling reactions than those at the C2 position, due to the electronic factors mentioned for SNAr. Halogens on the pyridine ring will have their own reactivity profile, which can be influenced by the position relative to the nitrogen and the fused pyrimidine ring.
Troubleshooting Poor Regioselectivity in Cross-Coupling:
| Issue | Possible Cause | Suggested Solution |
| Mixture of coupled products | The reactivity difference between the halogenated positions is insufficient under the reaction conditions. | 1. Choose your halogens strategically: Synthesize a substrate with different halogens (e.g., a bromo at one position and a chloro at another) to exploit their intrinsic reactivity differences. 2. Tune the reaction conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the regioselectivity. For example, bulky phosphine ligands can favor coupling at less sterically hindered positions. 3. Consider alternative coupling methods: For instance, a Liebeskind-Srogl cross-coupling can be used to selectively couple at a position that has been converted to a thioether.[1] |
Quantitative Data on Regioselectivity
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloro-pyridopyrimidines and -pyrimidines
| Substrate | Nucleophile | Conditions | Major Product | Minor Product | Reference |
| 2,4-Dichloropyrimidine | Amines | Various | C4-substituted | C2-substituted | General trend |
| 2,8-Dichloro-4-aminopyrido[3,2-d]pyrimidine | Amines | N/A | C2-substituted | - | [1] |
| 2,8-Dichloro-4-aminopyrido[3,2-d]pyrimidine | Thiols | DMF, Hünig's base | C8-substituted | - | [1] |
| 2,8-Dichloro-4-aminopyrido[3,2-d]pyrimidine | Thiols | Isopropanol | C2-substituted | - | [1] |
Note: The regioselectivity can be highly substrate and condition-dependent.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Nucleophilic Aromatic Substitution at C4 of a 2,4-Dichloropyrido[4,3-d]pyrimidine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,4-dichloropyrido[4,3-d]pyrimidine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMAc, or NMP) to a concentration of 0.1-0.5 M.
-
Addition of Base and Nucleophile: Add a suitable base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq.) to the solution, followed by the nucleophile (e.g., a primary or secondary amine, or a phenol) (1.0-1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Reactions with amines are often carried out between 25 °C and 80 °C.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 4-substituted-2-chloropyrido[4,3-d]pyrimidine.
Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling at C4 of a 4-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
-
Preparation: To a degassed mixture of the 4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine (1.0 eq.), a boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst (e.g., Pd(PPh3)4 (5-10 mol%) or PdCl2(dppf) (2-5 mol%)).
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl/vinyl-2-(methylthio)pyrido[4,3-d]pyrimidine.
Visualizations
Caption: Factors influencing regioselectivity in pyrido[4,3-d]pyrimidine reactions.
Caption: Workflow for optimizing regioselective reactions.
References
Strategies for the scale-up synthesis of promising Pyrido[4,3-d]pyrimidine leads
Welcome to the technical support center for the scale-up synthesis of Pyrido[4,3-d]pyrimidine derivatives. This guide is designed for researchers, chemists, and process development professionals navigating the complex transition from laboratory-scale discovery to pilot-plant or manufacturing-scale production. Here, we address common challenges with practical, field-tested solutions grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Strategic Scale-Up Planning
This section covers high-level strategic questions that should be addressed before initiating a scale-up campaign.
Q1: What are the primary challenges when scaling up the synthesis of heterocyclic compounds like Pyrido[4,3-d]pyrimidines?
A1: Transitioning from bench-scale (milligrams to grams) to pilot or commercial scale (kilograms) introduces complexities beyond simple multiplication of quantities. The primary challenges stem from changes in physical and chemical properties at scale:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. This makes it much harder to control reaction temperature, leading to potential exotherm runaways, increased byproduct formation, and decomposition of the desired product.
-
Mass Transfer and Mixing: Achieving homogenous mixing in a large reactor is significantly more difficult. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, inconsistent product quality and lower yields.[1]
-
Reagent Addition: The rate and method of reagent addition, which are often trivial at the lab scale, become critical process parameters (CPPs) at scale to control reaction kinetics and temperature.
-
Work-up and Isolation: Operations like phase separations, extractions, filtrations, and drying are not always straightforward to scale. For instance, a simple lab filtration can become a major bottleneck on a multi-kilogram scale.
-
Safety and Environmental Concerns: Handling large quantities of flammable solvents, corrosive reagents, and potent intermediates requires rigorous safety protocols and engineering controls that are not always necessary at the bench.[2][3]
Q2: How do I select the most suitable synthetic route for a Pyrido[4,3-d]pyrimidine lead for a scale-up campaign?
A2: The most elegant or highest-yielding lab-scale route is not always the best for large-scale production. Key factors for selecting a scalable route include:
-
Cost and Availability of Starting Materials: Are the raw materials available in bulk and at a reasonable cost? Sourcing specialty reagents can be a major hurdle.[1]
-
Number of Synthetic Steps: Fewer steps are generally better, as each step adds time, cost, and potential for yield loss. This is often referred to as "step economy."[]
-
Reaction Conditions: Avoid routes that require extreme temperatures or pressures, as these necessitate specialized and expensive equipment. Similarly, cryogenic conditions (< -20 °C) can be costly to maintain at scale.
-
Reagent and Catalyst Selection: Steer clear of hazardous or toxic reagents (e.g., heavy metals, azides) if possible. While effective, they introduce significant safety and waste disposal challenges. The use of recoverable and reusable catalysts, such as certain nanocatalysts, can be advantageous.[5][6]
-
Robustness and Reproducibility: The chosen route should be tolerant of minor variations in reaction conditions and consistently produce the desired product in high purity.[1] Multi-component reactions (MCRs) are often attractive for their efficiency but must be carefully optimized for robustness at scale.[7][8]
Section 2: Troubleshooting Guide - Reaction Control and Optimization
This section provides detailed troubleshooting for specific issues encountered during the scale-up reaction process.
Q3: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
A3: A drop in yield is a classic scale-up problem. A systematic investigation is required to pinpoint the cause. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for low yield at scale.
Causality and Solutions:
-
Poor Mixing: In a large reactor, reagents may not be dispersing effectively, leading to localized areas of high concentration and side reactions. Ensure the impeller type and speed are appropriate for the reaction volume and viscosity.
-
Inadequate Temperature Control: A hidden exotherm, even a minor one, can significantly impact yield by promoting decomposition or side reactions.[9] Monitor the internal reaction temperature closely and compare it to the jacket temperature. Slowing down the addition of a key reagent is often the most effective way to manage an exotherm.
-
Raw Material Quality: Have you changed suppliers for your raw materials? Variations in purity, especially water content, can have a dramatic effect on many reactions, such as those involving organometallics or acid chlorides.[1] Always re-verify the quality of new batches of starting materials.
Q4: I am observing a new, significant impurity in my crude product at the kilogram scale that was only a trace component in the lab. Why?
A4: This is often related to extended reaction times or localized temperature excursions.
-
Kinetic vs. Thermodynamic Control: Many reactions can produce either a kinetic (formed faster) or a thermodynamic (more stable) product. A slight increase in reaction temperature or a longer reaction time at scale might favor the formation of the more stable, but undesired, thermodynamic byproduct.
-
Impurity from Starting Material: An impurity present in a starting material at a low level (e.g., 0.5%) can become a significant issue when you are producing kilograms of product. For example, if the impurity has a similar reactivity to the starting material, it could form a new derivative that co-elutes or co-crystallizes with your product.
-
Troubleshooting Steps:
-
Characterize the Impurity: Isolate and identify the structure of the impurity using techniques like LC-MS and NMR. Understanding what it is will provide clues as to how it was formed.
-
Reaction Monitoring: Take frequent samples during the reaction and analyze them by HPLC or TLC. This will help you determine at what point the impurity starts to form.
-
Modify Reaction Conditions: If the impurity is a thermodynamic product, try running the reaction at a lower temperature for a longer time. If it arises from an over-reaction, you may need to quench the reaction earlier.[9]
-
Section 3: Troubleshooting Guide - Work-up and Product Isolation
Scaling up purification and isolation presents its own set of unique and often frustrating challenges.
Q5: My product is not crystallizing effectively at a large scale, or it's "oiling out." How can I fix this?
A5: Crystallization is highly sensitive to scale. What works in a beaker may fail in a large, jacketed vessel.
-
Cooling Rate: The most common culprit is cooling the batch too quickly. The large thermal mass of a reactor means it cools much slower than a flask, but forced cooling with a powerful chiller can still be too fast, leading to supersaturation and oiling out instead of crystal growth. A slow, controlled cooling profile is critical.
-
Agitation: The wrong agitation speed can either prevent crystal formation or, if too high, cause attrition (breaking up crystals into smaller fines), which can make filtration difficult.
-
Seeding: Seeding the batch with a small amount of pure, crystalline material at the appropriate temperature is one of the most robust ways to ensure consistent crystallization and control crystal form (polymorphism).
Protocol: Scalable Crystallization
-
Solvent Selection: Ensure you have selected an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to achieve a clear solution.
-
Cooling - Phase 1 (Slow Cooling): Turn off the heating and allow the batch to cool slowly with gentle agitation. Monitor the temperature and appearance.
-
Seeding: Once the solution is slightly supersaturated (typically 10-20°C below the dissolution temperature), add a slurry of seed crystals (1-5% by weight).
-
Cooling - Phase 2 (Hold and Grow): Hold the batch at the seeding temperature for 1-2 hours to allow the crystals to grow.
-
Cooling - Phase 3 (Controlled Cooling): Program a slow cooling ramp (e.g., 10-20°C per hour) to the final isolation temperature (e.g., 0-5°C).
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold, fresh solvent.[10]
Data Table: Solvent Properties for Crystallization
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity | Safety Notes |
| Ethyl Acetate | 77 | -84 | Medium | Flammable |
| Ethanol | 78 | -114 | High | Flammable |
| Isopropanol | 82 | -90 | Medium | Flammable, can form peroxides |
| Acetonitrile | 82 | -45 | High | Flammable, toxic |
| Toluene | 111 | -95 | Low | Flammable, reproductive toxin |
| Heptane | 98 | -91 | Low | Flammable |
Q6: My column chromatography purification is not scalable. What are my alternatives?
A6: Large-scale chromatography is expensive and generates a lot of waste. It should be a last resort.
-
Optimize the Reaction: The best way to avoid a difficult purification is to prevent the formation of impurities in the first place. Revisit the reaction optimization to minimize side products.
-
Recrystallization: This is the most common and scalable purification method for solid compounds. Experiment with different solvent systems to find one that provides good separation.[10]
-
Slurry Wash: If impurities are adsorbed on the surface of your solid product, stirring the crude material as a slurry in a solvent that dissolves the impurity but not the product can be very effective.
-
Acid-Base Extraction: If your Pyrido[4,3-d]pyrimidine has a basic nitrogen, you may be able to perform an acid-base extraction. Dissolve the crude material in an organic solvent, wash with an acidic aqueous solution to extract your basic product into the aqueous layer, wash the organic layer to remove impurities, and then neutralize the aqueous layer to precipitate your purified product.
Caption: Decision tree for selecting a scale-up purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases [mdpi.com]
- 3. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pyrido[4,3-d]pyrimidin-4(3H)-one and its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine scaffold, a fusion of pyrimidine and pyridine rings, represents a "privileged" structure in medicinal chemistry, consistently yielding compounds with significant biological activity.[1] This guide provides a comparative overview of Pyrido[4,3-d]pyrimidin-4(3H)-one and its three structural isomers: Pyrido[2,3-d]-, Pyrido[3,4-d]-, and Pyrido[3,2-d]pyrimidin-4(3H)-one. We delve into their synthesis, comparative biological activities with a focus on anticancer properties and kinase inhibition, and structure-activity relationships (SAR), supported by experimental data and detailed protocols.
There are four primary isomers of the pyridopyrimidine scaffold, each with a unique arrangement of nitrogen atoms that influences its chemical properties and biological target interactions.[2]
Isomers of Pyridopyrimidine:
-
Pyrido[2,3-d]pyrimidine: The most extensively studied isomer, known for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
-
Pyrido[3,4-d]pyrimidine: Primarily investigated for its potent kinase inhibitory activity.[2][4]
-
Pyrido[4,3-d]pyrimidine: A versatile scaffold with demonstrated activity against various targets, including kinases and smoothened (Smo) antagonists.[2][5]
-
Pyrido[3,2-d]pyrimidine: While less explored, this isomer has shown potential as a PI3K/mTOR inhibitor.[6]
Comparative Biological Activities
While a direct head-to-head comparison of the unmodified core structures across a wide range of assays is not extensively available in the literature, a comparative analysis of their derivatives reveals distinct and overlapping therapeutic potential, particularly in oncology.
Anticancer Activity and Kinase Inhibition
The pyridopyrimidine isomers are prominent as kinase inhibitors due to their structural resemblance to the adenine core of ATP, enabling them to competitively bind to the ATP-binding pocket of various kinases.[7]
Table 1: Comparative Anticancer and Kinase Inhibitory Activities of this compound and its Isomers (Representative Derivatives)
| Isomer Scaffold | Derivative Example | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference |
| Pyrido[4,3-d]pyrimidine | Compound 24 (Smo Antagonist) | Hh signaling | 3x more potent than Vismodegib | Ptch1-deficient medulloblastoma | Significant tumor regression | [5] |
| 7-substituted 4-[(3-bromophenyl)-amino] derivative | EGFR | 0.5 - 10 | A431 | 0.008 - 0.04 | [4] | |
| Pyrido[2,3-d]pyrimidine | PD180970 | Bcr/Abl | 2.5 | K562 | - | [1] |
| PD173955 | Bcr/Abl | 2.5 | R10(-) | - | [1] | |
| Compound 4b | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | - | - | [8] | |
| Compound 4e | FGFr | 60 | - | - | [8] | |
| Compound 52 | PDGFRβ, EGFR, CDK4/Cyclin D1 | - | HepG-2, PC-3, HCT-116 | 0.3, 6.6, 7 | [1] | |
| Pyrido[3,4-d]pyrimidine | Compound 24c | MPS1 | 8 | HCT116 | 0.604 | [9] |
| CXCR2 Antagonist | CXCR2 | 110 | - | - | [10] | |
| Pyrido[3,2-d]pyrimidine | C-7 substituted derivatives | PI3Kα | 3 - 10 | - | - | [6] |
Note: The presented IC50 values are for specific derivatives and were determined under varying experimental conditions. A direct comparison of the intrinsic potency of the core scaffolds cannot be definitively made from this data.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridopyrimidine derivatives can be significantly modulated by substitutions at various positions of the bicyclic core.
-
Pyrido[4,3-d]pyrimidine: For Smoothened antagonists, modifications on the tetrahydropyrido[4,3-d]pyrimidine core have led to compounds with improved potency and pharmacokinetic profiles compared to the FDA-approved drug Vismodegib.[5] In the context of EGFR inhibitors, weakly basic amine substituents at the 7-position enhance aqueous solubility while retaining potent enzymatic and cellular activity.[4]
-
Pyrido[2,3-d]pyrimidine: This scaffold has been extensively explored. For tyrosine kinase inhibitors, substitutions at the 2, 6, and 7-positions are crucial for potency and selectivity. For instance, a [4-(diethylamino)butyl]amino side chain at the 2-position of a 6-(2,6-dichlorophenyl) derivative enhanced potency and bioavailability.[8] Furthermore, replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFR tyrosine kinase inhibitor.[8]
-
Pyrido[3,4-d]pyrimidine: In the development of MPS1 kinase inhibitors, the pyrido[3,4-d]pyrimidine core served as a successful hinge-binding element. Modifications at the 8-position with substituents like pyrazole were shown to interact with a hydrophobic pocket, significantly improving biochemical and cellular potency.[9] For CXCR2 antagonists, the SAR differs from other related scaffolds like thiazolo[4,5-d]pyrimidines, indicating unique binding interactions.[10]
-
Pyrido[3,2-d]pyrimidine: As PI3K/mTOR inhibitors, the core structure with a 3-hydroxyphenyl group at C-2 and a morpholine at C-4 has been a key feature. Diverse substitutions at the C-7 position have been shown to modulate the selectivity and dual inhibitory activity against PI3K and mTOR.[6]
Key Signaling Pathways and Experimental Workflows
The biological effects of pyridopyrimidine derivatives are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and differentiation.
Kinase Inhibition Signaling Pathway
Experimental Workflow for Compound Evaluation
A typical workflow for the evaluation of novel pyridopyrimidine derivatives involves a series of in vitro assays to determine their biological activity and mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used in the evaluation of pyridopyrimidine isomers.
Luminescence-Based Kinase Inhibition Assay (e.g., for Wee1 Kinase)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant human Wee1 enzyme
-
Wee1 peptide substrate
-
Test compounds (pyridopyrimidine derivatives)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%. Prepare a master mix containing Kinase Assay Buffer, ATP, and the Wee1 substrate.
-
Reaction Setup: To the wells of a 96-well plate, add the test compound or vehicle (DMSO). Add the master mix to all wells.
-
Enzyme Addition: Initiate the reaction by adding diluted Wee1 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Signal Detection: Allow the plate to equilibrate to room temperature. Add the luminescent kinase assay reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to Wee1 kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot the results to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
Test compounds (pyridopyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.[11][12][13]
Western Blot Analysis for Target Engagement
Western blotting is used to detect specific proteins in a sample and can be used to confirm the inhibition of a target kinase by observing changes in the phosphorylation status of its downstream substrates.
Materials:
-
Cell lysates from cells treated with test compounds
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against a phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells and determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-CDK1) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.[14][15][16][17]
Conclusion
The this compound scaffold and its isomers represent a rich source of bioactive molecules with significant therapeutic potential, particularly in the field of oncology. While the Pyrido[2,3-d]pyrimidine isomer is the most extensively studied, the Pyrido[3,4-d], Pyrido[4,3-d], and Pyrido[3,2-d] isomers also serve as valuable templates for the design of potent and selective inhibitors of various cellular targets. The choice of a specific pyridopyrimidine scaffold for a drug discovery program will depend on the target of interest and the desired pharmacological profile. Further head-to-head comparative studies of these core structures would be invaluable for a more definitive understanding of their intrinsic properties and for guiding the rational design of next-generation therapeutics.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of selective PI3Kα inhibitors starting from a promiscuous pan kinase scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Pyrido[3,4-D]pyrimidine | C7H5N3 | CID 14758064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrido[4,3-d]pyrimidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs based on this core structure have shown promise as potent inhibitors of various key biological targets implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrido[4,3-d]pyrimidine analogs, focusing on their inhibitory activities against critical protein kinases. The information is presented to aid researchers in the rational design and development of novel therapeutic agents.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various pyrido[4,3-d]pyrimidine analogs against key oncogenic kinases. The data has been compiled from publicly available research to facilitate a clear comparison of how structural modifications influence biological activity.
Table 1: SAR of Pyrido[4,3-d]pyrimidinone Derivatives as Wee1 Kinase Inhibitors
Wee1 kinase is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy for cancer therapy, particularly in p53-deficient tumors. The following data, adapted from a study on novel pyrido[4,3-d]pyrimidinone derivatives, illustrates the SAR of this class of compounds against Wee1 kinase.[1]
| Compound ID | R1 | R2 | R3 | Wee1 IC50 (nM)[1] | MV-4-11 Cell IC50 (nM)[1] | T47D Cell IC50 (nM)[1] |
| 5 | H | H | H | 1485 | >20000 | >20000 |
| 14 | Cl | H | H | 129 | 1410 | 10160 |
| 15 | F | H | H | 134 | 1210 | 9870 |
| 16 | Me | H | H | 136 | 1320 | 11460 |
| 23 | H | F | H | 115 | 980 | 8790 |
| 33 | H | H | Me | 19 | 660 | 2670 |
| 34 | H | H | Et | 21 | 690 | 2890 |
Key SAR Observations for Wee1 Inhibitors:
-
Substitution on the Phenyl Ring (R1 and R2): Introduction of small electron-withdrawing groups like chloro (Cl) or fluoro (F) at the R1 or R2 position of the terminal phenyl ring generally enhances the inhibitory activity against Wee1 kinase compared to the unsubstituted analog (Compound 5). A methyl group (Me) at R1 also shows a similar trend.
-
Substitution on the Piperidine Ring (R3): Alkyl substitution on the piperidine nitrogen (R3) significantly boosts the potency. For instance, a methyl group (Compound 33) or an ethyl group (Compound 34) at this position leads to a marked increase in both enzymatic and cellular inhibitory activities. This suggests a crucial interaction in the binding pocket that can be favorably exploited by small alkyl groups.
Table 2: SAR of Pyrido[2,3-d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors
While the core of this guide is the pyrido[4,3-d]pyrimidine scaffold, the isomeric pyrido[2,3-d]pyrimidines also provide valuable SAR insights for kinase inhibition. The following data showcases the activity of this related scaffold against several tyrosine kinases.
| Compound ID | R Group at C2 | PDGFr IC50 (µM)[2][3] | FGFr IC50 (µM)[2][3] | EGFr IC50 (µM)[2][3] | c-src IC50 (µM)[2][3] |
| 4b | 2-amino | 1.11 | 0.13 | 0.45 | 0.22 |
| 6c | [4-(diethylamino)butyl]amino | - | - | - | - |
| 4e | - | >50 | 0.060 | >50 | >50 |
Note on Compound 6c and 4e: Compound 6c , with a [4-(diethylamino)butyl]amino side chain, showed enhanced potency and bioavailability.[2][3] Compound 4e , where the 6-(2,6-dichlorophenyl) moiety of 4b was replaced with a 6-(3',5'-dimethoxyphenyl) group, exhibited high selectivity for FGFr.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Wee1 Kinase Assay
This assay is designed to measure the enzymatic activity of Wee1 kinase and the inhibitory potential of test compounds.
Materials:
-
Recombinant Wee1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Wee1 substrate (e.g., a peptide substrate)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, ATP at a concentration near its Km for Wee1, and the Wee1 substrate.
-
Enzyme Addition: Add the recombinant Wee1 enzyme to the kinase reaction mixture.
-
Initiation of Reaction: Add the enzyme-containing reaction mixture to the wells of the assay plate to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Detection: After incubation, add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample, providing a measure of cell proliferation or cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MV-4-11, T47D)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Addition of CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the biological context and the experimental process is essential for a comprehensive understanding of SAR studies. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general workflow for SAR investigations.
Caption: The Wee1 signaling pathway in the G2/M cell cycle checkpoint.
Caption: A general workflow for structure-activity relationship (SAR) studies.
References
- 1. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Pyrido[4,3-d]pyrimidine Drug Candidates in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pre-clinical efficacy of Pyrido[4,3-d]pyrimidine and its isomeric analogs as potential anticancer agents. This analysis is supported by experimental data from in vitro and in vivo studies, detailing the methodologies and presenting quantitative results for effective comparison.
The Pyrido[4,3-d]pyrimidine scaffold and its related isomers are of significant interest in medicinal chemistry due to their potential as kinase inhibitors in cancer therapy. This guide focuses on a comparative analysis of two promising drug candidates, MRTX1133, a selective KRAS G12D inhibitor with a Pyrido[4,3-d]pyrimidine core, and Compound 25h, an irreversible EGFR inhibitor based on the Pyrido[3,4-d]pyrimidine scaffold. By examining their performance in both laboratory-based cell culture assays and animal models, we aim to provide a comprehensive overview of their therapeutic potential.
In Vitro and In Vivo Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of MRTX1133 and Compound 25h, providing a direct comparison of their potency and anti-tumor activity.
| Drug Candidate | Target | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| MRTX1133 | KRAS G12D | Panc1 (Pancreatic): 1.40 µM[1] | Panc 04.03 Xenograft (Mouse): Significant tumor regression[2] |
| HCT116 (Colon): 5.13 µM[1] | |||
| A549 (Lung): 6.88 µM[1] | |||
| Compound 25h | EGFR | HCC827 (Lung): 0.025 µM[3] | HCC827 Xenograft (Mouse): Remarkable inhibition at 50 mg/kg[3] |
| H1975 (Lung): 0.49 µM[3] | |||
| EGFRL858R (Kinase Assay): 1.7 nM[3] | |||
| EGFRL858R/T790M (Kinase Assay): 23.3 nM[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of MRTX1133.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound 25h.
Experimental Workflows
Caption: Generalized workflow for in vitro efficacy evaluation.
Caption: Generalized workflow for in vivo efficacy evaluation using a xenograft model.
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
This protocol is based on the methodology described for the evaluation of Pyrido[4,3-d]pyrimidine derivatives as KRAS-G12D inhibitors.[1]
-
Cell Seeding: Cancer cell lines (e.g., Panc1, HCT116, A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Drug Dilution: The Pyrido[4,3-d]pyrimidine drug candidates are dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve the desired concentrations.
-
Treatment: The culture medium is replaced with the drug-containing medium, and the cells are incubated for 48 hours.
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
This protocol is a generalized procedure based on the in vivo studies of Pyrido[3,4-d]pyrimidine derivatives as EGFR inhibitors.[3]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used for the study.
-
Cell Implantation: A suspension of cancer cells (e.g., HCC827) in PBS is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every other day using a caliper, and the tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.
-
Drug Administration: The drug candidate (e.g., Compound 25h) is administered daily by oral gavage at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, the tumors are excised, weighed, and photographed. The tumor growth inhibition (TGI) is calculated as a percentage.
This guide provides a foundational comparison of the preclinical efficacy of Pyrido[4,3-d]pyrimidine and its analogs. The presented data and protocols offer valuable insights for researchers in the field of oncology drug discovery and development. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profiles of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide to Molecular Docking Simulations and Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of molecular docking simulations of various Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives against several key protein targets implicated in diseases such as cancer. The following sections present quantitative data from multiple studies, detail the experimental protocols for in silico and in vitro assessments, and visualize key workflows and biological pathways to offer a comprehensive resource for researchers in drug discovery and development.
Comparative Docking Performance and In Vitro Activity
The binding affinities and inhibitory activities of this compound derivatives have been evaluated against a variety of protein kinases and other cancer-related targets. The data below, collated from several studies, highlights the potential of this scaffold for developing targeted therapies.
| Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | IC50 (µM) | Reference |
| Tetrahydropyrido[4,3-d]pyrimidine | CDK2 (2J9M) | -7.2 | Not Specified | Not Specified | [1] |
| Tetrahydropyrido[4,3-d]pyrimidine | PR (4OAR) | -6.9 | Not Specified | Not Specified | [1] |
| Tetrahydropyrido[4,3-d]pyrimidine | EGFR (1M17 & 2J6M) | -6.6, -6.2 | Not Specified | Not Specified | [1] |
| Tetrahydropyrido[4,3-d]pyrimidine | ERα (3ERT) | -6.9 | Not Specified | Not Specified | [1] |
| Pyrido[4,3-d]pyrimidinone | Wee1 | Not Specified | Not Specified | 0.019 - 1.485 | [2] |
| Pyrido[4,3-d]pyrimidine | KRAS-G12D (7RPZ) | Not Specified | Asp12, Gly60, Glu92, His95 | 1.40 (cell-based) | [3] |
| Pyrido[2,3-d]pyrimidine | EGFR, CDK4/cyclin D1 | Not Specified | Not Specified | 0.3 (HepG-2) | [4] |
| Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine | TrKA (5H3Q) | Not Specified | Not Specified | 0.047 - 0.064 (enzymatic) | [5] |
| Pyrido[3,4-d]pyrimidine | Mps1 | Not Specified | I531, V539, M602, C604, G605, N606, I607, L654, I663, P673 | Not Specified | [6][7] |
| Pyrido[1,2-a]pyrimidin-4-one | SHP2 | Not Specified | Not Specified | 0.104 (enzymatic) | [8] |
| Pyrido[2,3-d]pyrimidine | VEGFR-2, HER-2 | Not Specified | Not Specified | VEGFR-2: 0.124, HER-2: 0.077 (enzymatic) | [9] |
| Pyrido[2,3-d]pyrimidine | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified | Not Specified | [10][11] |
Experimental Protocols
Molecular Docking Simulation
A generalized protocol for the molecular docking of this compound derivatives with their target proteins is outlined below. This protocol is a synthesis of methodologies reported in the referenced studies.[10]
-
Protein Preparation :
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms using software like AutoDock Tools.
-
The prepared protein is saved in a suitable format, such as PDBQT for use with AutoDock.[10]
-
-
Ligand Preparation :
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are converted to 3D and optimized to their lowest energy conformation using computational chemistry software.
-
The optimized ligand structures are saved in a format compatible with the docking software (e.g., .mol or PDBQT).[10]
-
-
Grid Box Generation :
-
A 3D grid box is defined around the active site of the target protein.
-
The size and center of the grid are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this defined space.[10]
-
-
Docking Execution :
-
A docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) in AutoDock, is used to explore various conformations and orientations of the ligand within the protein's active site.[10]
-
Multiple docking runs (e.g., 100) are typically performed to ensure a thorough search of the conformational space and to identify the most favorable binding poses.[10]
-
-
Analysis of Results :
-
The docking results are analyzed to identify the binding poses with the lowest binding energies.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
-
In Vitro Kinase Assay
The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
-
Enzyme and Substrate Preparation : The recombinant human kinase and its corresponding substrate are diluted in an appropriate assay buffer.
-
Compound Preparation : The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Assay Reaction : The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically initiated by the addition of ATP.
-
Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation or luminescence-based assays.
-
Data Analysis : The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Process and Pathways
To better understand the context of these molecular docking studies, the following diagrams illustrate a typical workflow and a relevant signaling pathway.
The diagram above illustrates the iterative cycle of computational and experimental work in drug discovery. Molecular docking plays a crucial role in the initial in silico phase for identifying promising lead compounds.
This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer drugs. Pyrido[4,3-d]pyrimidine derivatives have been investigated as inhibitors of EGFR, thereby blocking downstream signaling that leads to cell proliferation.[4][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Biopharmaceutical Profiling of a Pyrido[4,3-d]pyrimidine Compound Library: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biopharmaceutical comparison of a focused library of Pyrido[4,3-d]pyrimidine compounds against established kinase inhibitors. The Pyrido[4,3-d]pyrimidine scaffold is a promising framework in medicinal chemistry, with demonstrated activity against various kinases.[1][2] This document aims to furnish researchers and drug development professionals with a detailed side-by-side analysis of key drug-like properties, including solubility, permeability, metabolic stability, and cytotoxicity, to inform future drug design and development efforts.
Executive Summary
The biopharmaceutical properties of a ten-compound Pyrido[4,3-d]pyrimidine library were evaluated and compared with those of well-established kinase inhibitors targeting EGFR (Gefitinib, Erlotinib, Osimertinib) and CDK4/6 (Palbociclib). The Pyrido[4,3-d]pyrimidine library exhibited a wide range of physicochemical and biopharmaceutical properties, highlighting the significant influence of substitution patterns on their drug-like characteristics.[1] While some analogues demonstrated favorable solubility and permeability, others presented challenges in these areas.[1] In comparison, the established kinase inhibitors generally possess more optimized biopharmaceutical profiles, a result of extensive development and clinical validation. This guide presents the quantitative data in tabular format for straightforward comparison, details the experimental protocols for each key assay, and provides visual representations of relevant signaling pathways and experimental workflows.
Comparative Biopharmaceutical Profiling
The following tables summarize the key biopharmaceutical parameters for the Pyrido[4,3-d]pyrimidine library and selected alternative kinase inhibitors.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) |
| Pyrido[4,3-d]pyrimidine Library | |||
| Compound 1 | 306.35 | 3.2 | 70.3 |
| Compound 2 | 324.36 | 3.5 | 88.8 |
| Compound 3 | 364.42 | 4.2 | 88.8 |
| Compound 4 | 338.39 | 3.9 | 98.0 |
| Compound 5 | 352.41 | 4.2 | 98.0 |
| Compound 6 | 323.36 | 3.4 | 82.5 |
| Compound 7 | 337.39 | 3.8 | 82.5 |
| Compound 8 | 354.38 | 3.8 | 104.5 |
| Compound 9 | 368.41 | 4.1 | 104.5 |
| Compound 10 | 369.39 | 3.6 | 114.3 |
| Alternative Kinase Inhibitors | |||
| Gefitinib | 446.90 | 4.1 | 79.8 |
| Erlotinib | 393.44 | 3.9 | 89.0 |
| Osimertinib | 499.61 | 4.1 | 95.9 |
| Palbociclib | 447.54 | 2.6 | 109.8 |
Data for the Pyrido[4,3-d]pyrimidine library was obtained from Wuyts et al., 2013. Data for alternative kinase inhibitors was compiled from various public sources.
Table 2: Solubility and Permeability Data
| Compound | FaSSIF Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Pyrido[4,3-d]pyrimidine Library | ||
| Compound 1 | >4200 | 25.0 |
| Compound 2 | 160 | 18.1 |
| Compound 3 | 29 | 20.2 |
| Compound 4 | 110 | 12.0 |
| Compound 5 | 28 | 15.1 |
| Compound 6 | 1100 | 20.1 |
| Compound 7 | 250 | 23.2 |
| Compound 8 | 1.9 | 52.0 |
| Compound 9 | 4.2 | 30.0 |
| Compound 10 | 130 | 0.17 |
| Alternative Kinase Inhibitors | ||
| Gefitinib | Low | High |
| Erlotinib | pH-dependent | High |
| Osimertinib | Low | High |
| Palbociclib | 10.6 | Low to moderate |
Data for the Pyrido[4,3-d]pyrimidine library was obtained from Wuyts et al., 2013. Data for alternative kinase inhibitors was compiled from various public sources.
Table 3: Metabolic Stability and Cytotoxicity
| Compound | Human Intestinal Microsomal Stability (% remaining after 60 min) | Hepatic Extraction Ratio (Rat) | Cytotoxicity (IC₅₀ in µM) |
| Pyrido[4,3-d]pyrimidine Library | |||
| Compound 1 | >95 | 0.44 | Not Reported |
| Compound 2 | >95 | 0.52 | Not Reported |
| Compound 3 | >95 | 0.48 | Not Reported |
| Compound 4 | >95 | 0.61 | Not Reported |
| Compound 5 | >95 | 0.58 | Not Reported |
| Compound 6 | >95 | 0.33 | Not Reported |
| Compound 7 | >95 | 0.38 | Not Reported |
| Compound 8 | >95 | 0.82 | Not Reported |
| Compound 9 | >95 | 0.75 | Not Reported |
| Compound 10 | >95 | 0.88 | Not Reported |
| Alternative Kinase Inhibitors | |||
| Gefitinib | Metabolized by CYP3A4 | Moderate to High | ~3-10 (various cell lines) |
| Erlotinib | Metabolized by CYP3A4 and CYP1A2 | High | ~1-5 (various cell lines) |
| Osimertinib | Metabolized by CYP3A4/5 | Moderate | <0.1 (EGFR mutant cell lines) |
| Palbociclib | Metabolized by CYP3A and SULT2A1 | Low | ~0.01-0.1 (various cell lines) |
Data for the Pyrido[4,3-d]pyrimidine library was obtained from Wuyts et al., 2013. Data for alternative kinase inhibitors was compiled from various public sources.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors and the general workflows of the biopharmaceutical assays discussed in this guide.
Caption: EGFR Signaling Pathway.
References
A Head-to-Head Comparison of Pyrido[4,3-d]pyrimidine-based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrido[4,3-d]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of several key pyrido[4,3-d]pyrimidine-based compounds, summarizing their inhibitory activity against critical cancer-associated kinases such as EGFR and BTK. The data presented herein is compiled from recent scientific literature to facilitate an objective evaluation of their potential as therapeutic agents.
Targeting the Epidermal Growth Factor Receptor (EGFR)
A variety of pyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC).
A series of 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidines demonstrated potent and selective inhibition of EGFR. Notably, one compound in this series exhibited an IC50 of 14.8 nM against EGFR.[1] Further studies on tetrahydropyrido[4,3-d]pyrimidine derivatives also revealed significant EGFR inhibitory activity, with IC50 values ranging from 8 to 18 nM.[1]
More complex substituted pyrido[3,4-d]pyrimidines have been investigated for their activity against clinically relevant EGFR mutations. For instance, compound 42 was found to be a potent inhibitor of EGFRL858R, EGFRL858R/T790M, and EGFRL858R/T790M/C797S with IC50 values of 1.1, 34, and 7.2 nM, respectively.[1] Another compound, 45 , also showed high potency against EGFRL858R and EGFRL858R/T790M with IC50 values of 1.7 and 23.3 nM, respectively.[1] Similarly, compound 25h , a pyrido[3,4-d]pyrimidine derivative with an acrylamide moiety, displayed potent activity against EGFRL858R (IC50 = 1.7 nM) and the resistant EGFRL858R/T790M mutant (IC50 = 23.3 nM).[2]
The table below summarizes the in vitro inhibitory activities of selected pyrido[4,3-d]pyrimidine-based EGFR inhibitors.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1 | EGFR | 14.8 | [1] |
| 5-10 (series) | EGFR | 8 - 18 | [1] |
| 30 | EGFR | 0.95 | [1] |
| 31 | EGFR | 0.97 | [1] |
| 32 | EGFR | 1.5 | [1] |
| 42 | EGFRL858R | 1.1 | [1] |
| 42 | EGFRL858R/T790M | 34 | [1] |
| 42 | EGFRL858R/T790M/C797S | 7.2 | [1] |
| 45 | EGFRL858R | 1.7 | [1] |
| 45 | EGFRL858R/T790M | 23.3 | [1] |
| 45 | EGFRL858R/T790M/C797S | 582.2 | [1] |
| 25h | EGFRL858R | 1.7 | [2] |
| 25h | EGFRL858R/T790M | 23.3 | [2] |
| 5a | EGFR | 36.7 | [3] |
| 8a | EGFRWT | 99 | [4] |
| 8a | EGFRT790M | 123 | [4] |
Targeting Bruton's Tyrosine Kinase (BTK)
Pyrido[4,3-d]pyrimidine and its isomeric scaffolds have also been explored as inhibitors of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. While direct head-to-head data for Pyrido[4,3-d]pyrimidine-based BTK inhibitors is limited in the provided context, data for the related pyrimido[4,5-d]pyrimidine scaffold highlights the potential of this chemical class.
Compounds 17 and 18 from a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives demonstrated potent BTK inhibition with IC50 values of 1.2 nM and 0.8 nM, respectively, which are comparable to the approved BTK inhibitor ibrutinib (IC50 = 0.6 nM).[5]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 17 | BTK | 1.2 | [5] |
| 18 | BTK | 0.8 | [5] |
| Ibrutinib | BTK | 0.6 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted EGFR signaling pathway and a general workflow for evaluating the efficacy of kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer, and the test compound.
-
Procedure :
-
The kinase reaction is initiated by mixing the kinase, substrate, and test compound at various concentrations in the assay buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30 °C) for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Culture : Cancer cell lines (e.g., A549, H1975) are cultured in appropriate media and conditions.
-
Compound Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the pyrido[4,3-d]pyrimidine compounds for a specified duration (e.g., 72 hours).
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation : Human cancer cells (e.g., HCC827) are subcutaneously injected into the flanks of the mice.
-
Compound Administration : Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered orally or via injection at a specific dose and schedule.
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Data Analysis : The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
This guide provides a snapshot of the current landscape of pyrido[4,3-d]pyrimidine-based kinase inhibitors. The presented data underscores the potential of this scaffold in the development of novel anticancer therapeutics. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison of these promising compounds.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrido[4,3-d]pyrimidin-4(3H)-one Inhibitors: A Comparative Analysis of Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The Pyrido[4,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating potent activity against a range of cancer-relevant targets. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of inhibitors based on this scaffold, juxtaposed with leading alternative inhibitors. The information presented herein is intended to aid researchers in the selection of appropriate chemical tools and to inform the design of next-generation therapeutics with improved selectivity and efficacy.
I. Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) of representative this compound inhibitors and their alternatives against key kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Wee1 Kinase Inhibitors
| Inhibitor Class | Compound | Wee1 IC50 (nM) | Selectivity Highlights | Reference |
| This compound | Compound 34 | 19 - 1485 | >500-fold selective over 9 other kinases. | [1] |
| Pyrazolo[1,5-a]pyrimidine | Adavosertib (AZD1775) | 5.2 | Potent inhibitor, extensively studied in clinical trials.[2] | [3][4][5][6] |
| Pyrrolo[2,3-d]pyrimidine | ZN-c3 | 3.9 | Next-generation selective inhibitor.[2] | [2] |
Table 2: EGFR Tyrosine Kinase Inhibitors (T790M Mutant)
| Inhibitor Class | Compound | EGFR (T790M) IC50 (µM) | EGFR (WT) IC50 (µM) | Selectivity Highlights | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | 0.123 | 0.099 | Potent against both wild-type and T790M mutant EGFR. | [7][8] |
| Pyrimido[5,4-b]indole | Osimertinib (AZD9291) | Potent | Selective for mutant EGFR over wild-type. | [9][10][11][12][13] | |
| Acrylamide | Rociletinib (CO-1686) | Potent | Selective for T790M mutant. | [9][12] |
Table 3: Mps1 Kinase Inhibitors
| Inhibitor Class | Compound | Mps1 IC50 (nM) | Selectivity Highlights | Reference |
| Pyrido[3,4-d]pyrimidine | Not Specified | Potent | - | [14] |
| Imidazopyridazine | BAY 1161909 | Low nM | High selectivity among various kinases. | [15] |
| Pyrazolopyrimidine | BAY 1217389 | Low nM | High selectivity among various kinases. | [15] |
| Pyrrolopyrimidine | Mps1-IN-1 | 367 | Selective Mps1 inhibitor. | [14] |
| Purine | Reversine | Potent | Also inhibits Aurora B kinase. | [16] |
Table 4: Pan-SIK Kinase Inhibitors
| Inhibitor Class | Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Selectivity Highlights | Reference | |---|---|---|---|---|---| | Pyrido[2,3-d]pyrimidin-7(8H)-one | MR22 | 72 | 89 | 18 | Improved selectivity against STE group kinases. |[17] | | Thienopyrimidine | YKL-05-099 | - | Potent | - | Widely used pan-SIK inhibitor for in vivo studies. |[6][18] | | Benzimidazole | GLPG3312 | 2.0 | 0.7 | 0.6 | Potent and selective pan-SIK inhibitor. |[19][20] |
Table 5: PIM-1 Kinase Inhibitors
| Inhibitor Class | Compound | PIM-1 IC50/Ki | PIM-2 IC50/Ki | PIM-3 IC50/Ki | Selectivity Highlights | Reference | |---|---|---|---|---|---| | Pyrido[2,3-d]pyrimidine | Compound 4 | 11.4 nM (IC50) | - | - | Potent PIM-1 inhibition. | | | Imidazo[1,2-b]pyridazine | AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | Potent and selective pan-PIM kinase inhibitor. |[21][22][23][24] | | Thieno[2,3-d]pyrimidine | PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Novel pan-PIM kinase inhibitor. |[22] |
II. Experimental Protocols
Detailed methodologies for key assays are crucial for the interpretation and replication of experimental data.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[25][26][27][28][29]
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1X kinase buffer solution. A typical buffer may contain 40mM Tris-HCl (pH 7.5), 20mM MgCl2, and 0.1 mg/mL BSA.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.
- Kinase Solution: Dilute the purified kinase enzyme to the desired concentration in kinase buffer.
- Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound inhibitor) in DMSO, followed by a further dilution in kinase buffer.
2. Assay Procedure:
- Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 µL of the kinase solution to each well.
- Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
- Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Kinase Inhibition Assay
This protocol describes a general method to assess the ability of an inhibitor to block kinase activity within a cellular context.[30][31]
1. Cell Culture and Treatment:
- Seed cancer cells known to be dependent on the target kinase in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours).
2. Measurement of Cell Viability (e.g., MTT Assay):
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated reagent).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the logarithm of the inhibitor concentration.
- Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.
III. Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the profiling of this compound inhibitors.
Wee1 Kinase Signaling Pathway
Caption: Simplified signaling pathway of the G2/M cell cycle checkpoint regulated by Wee1 kinase.
EGFR Signaling Pathway and T790M Resistance
Caption: EGFR signaling and the mechanism of resistance via the T790M mutation.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A general experimental workflow for the profiling of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adavosertib and beyond: Biomarkers, drug combination and toxicity of WEE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 5. 8526 The WEE1 Kinase Inhibitor Adavosertib - A Promising Therapeutic Enhancer Of Cytotoxic Therapies In Advanced Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. targetedonc.com [targetedonc.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleck.co.jp [selleck.co.jp]
- 20. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 23. ulab360.com [ulab360.com]
- 24. promega.com [promega.com]
- 25. ADP-Glo™ Kinase Assay [promega.com]
- 26. promega.com [promega.com]
- 27. benchchem.com [benchchem.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. caymanchem.com [caymanchem.com]
- 30. inits.at [inits.at]
- 31. reactionbiology.com [reactionbiology.com]
Unveiling the Action of a Novel Pyrido[4,3-d]pyrimidine Derivative: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A new comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the mechanism of action for a novel Pyrido[4,3-d]pyrimidine derivative, a promising new class of compounds in oncology research. This guide provides a head-to-head comparison with established inhibitors of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, supported by experimental data, to elucidate its therapeutic potential.
The dysregulation of cellular signaling pathways is a hallmark of cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently mutated signaling cascades in human malignancies, playing crucial roles in cell proliferation, survival, and growth.[1][2] While numerous inhibitors targeting these pathways have been developed, the emergence of resistance necessitates the discovery of novel therapeutic agents. Pyrido[4,3-d]pyrimidine derivatives have shown potential as multi-kinase inhibitors, capable of targeting key components of these oncogenic pathways.[1] This guide validates the mechanism of action for a representative novel Pyrido[4,3-d]pyrimidine derivative, herein referred to as "Compound X," by comparing its performance against well-established inhibitors.
Comparative Efficacy Against Cancer Cell Lines
The anti-proliferative activity of Compound X was evaluated against various human cancer cell lines and compared with established inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Compound | Target Pathway(s) | Cancer Cell Line | IC50 (µM) |
| Compound X (Pyrido[4,3-d]pyrimidine) | KRAS/Multi-kinase | Panc-1 (Pancreatic) | 1.40[3] |
| HCT116 (Colon) | 5.13[3] | ||
| A549 (Lung) | 6.88[3] | ||
| Alpelisib (PI3Kα inhibitor) | PI3K/Akt/mTOR | T47D (Breast) | 0.16[4] |
| Trametinib (MEK1/2 inhibitor) | MAPK/ERK | HOS (Osteosarcoma) | ~0.01[5] |
| Doxorubicin (Chemotherapy) | DNA Intercalation | MCF-7 (Breast) | 0.6[2] |
Note: The IC50 values presented are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
In Vitro Kinase Inhibitory Activity
To further elucidate its mechanism of action, the inhibitory activity of Compound X against key kinases in the PI3K/Akt/mTOR and MAPK/ERK pathways was assessed and compared with that of selective inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| Compound X (as a KRAS-G12D inhibitor) | KRAS-G12D | >10,000[3] |
| Representative Pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 10 |
| Alpelisib | PI3Kα | 5[4] |
| Trametinib | MEK1 | 0.7[5] |
| MEK2 | 0.9[5] |
Note: The data for the representative Pyrido[3,2-d]pyrimidine and Compound X are from separate studies and serve to illustrate the potential of the broader pyridopyrimidine class as kinase inhibitors.
Visualizing the Mechanism of Action
To provide a clear visual representation of the targeted signaling pathways and the experimental workflow, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control inhibitors. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Assay
This assay quantifies the enzymatic activity of a specific kinase in the presence of an inhibitor.
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the recombinant kinase enzyme, and a solution containing the specific peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Calculation: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-Akt, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal protein loading.
This comparative guide underscores the potential of the novel Pyrido[4,3-d]pyrimidine derivative as a promising anti-cancer agent. The presented data and detailed protocols provide a valuable resource for the scientific community to further investigate and validate the therapeutic utility of this compound class.
References
- 1. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic pathways to Pyrido[4,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer and enzyme inhibition activities. The efficient synthesis of this core structure is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative analysis of four prominent synthetic pathways to pyrido[4,3-d]pyrimidines, offering a comprehensive overview of their methodologies, supported by experimental data.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to complex molecules in a one-pot synthesis. For the synthesis of pyrido[4,3-d]pyrimidines, a three-component reaction of an aminopyridine, an orthoester, and a primary amine provides a straightforward route to 4-substituted amino derivatives.
General Reaction Scheme:
A mixture of a 3-cyano-2-aminopyridine, a primary amine, and triethyl orthoformate is heated to afford the corresponding 4-aminopyrido[4,3-d]pyrimidine derivative.
Experimental Data
The following table summarizes the yields obtained for the synthesis of various 4-aminopyrido[4,3-d]pyrimidines using different primary amines under solvent-free conditions.[1]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | 4-(Benzylamino)pyrido[4,3-d]pyrimidine | 85 |
| 2 | Butylamine | 4-(Butylamino)pyrido[4,3-d]pyrimidine | 78 |
| 3 | Propylamine | 4-(Propylamino)pyrido[4,3-d]pyrimidine | 75 |
| 4 | Hexylamine | 4-(Hexylamino)pyrido[4,3-d]pyrimidine | 72 |
| 5 | Phenylethylamine | 4-(Phenethylamino)pyrido[4,3-d]pyrimidine | 82 |
| 6 | Tryptamine | 4-(Tryptamino)pyrido[4,3-d]pyrimidine | 61 |
Experimental Protocol: General Procedure for the Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines[1]
A mixture of 3-cyano-2-aminopyridine (10 mmol), a primary amine (10 mmol), and triethyl orthoformate (10 mmol) is heated for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the residue is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the desired 4-substituted aminopyrido[2,3-d]pyrimidine.
Synthesis from 4-Aminonicotinic Acid Derivatives
This classical approach involves the construction of the pyrimidine ring onto a pre-existing pyridine core, starting from 4-aminonicotinic acid or its derivatives. The key step is the cyclization of a 4-amidonicotinamide intermediate.
General Reaction Scheme:
4-Aminonicotinic acid is converted to a pyrido[4,3-d][1][2]oxazin-4-one, which upon reaction with an amine, yields a 4-amidonicotinamide. Subsequent cyclization, either by prolonged heating with the amine or by thermal means, affords the pyrido[4,3-d]pyrimidin-4(3H)-one.
Experimental Data
Experimental Protocol: Synthesis of 3-Substituted Pyrido[4,3-d]pyrimidin-4(3H)-ones[3]
A pyrido[4,3-d][1][2]oxazin-4-one is treated with an excess of the desired primary amine. The reaction mixture is heated, leading to the formation of the intermediate 4-amidonicotinamide. Continued heating of this intermediate, either in the presence of the amine or in a suitable high-boiling solvent, induces cyclization to the corresponding 3-substituted this compound. The product can then be isolated and purified using standard techniques such as recrystallization or chromatography.
Intramolecular aza-Wittig Reaction
The intramolecular aza-Wittig reaction is a powerful tool for the construction of nitrogen-containing heterocyclic systems. This pathway involves the reaction of an appropriately functionalized pyridine precursor bearing an azide and a carbonyl group, which upon Staudinger reaction and subsequent intramolecular cyclization, yields the pyrido[4,3-d]pyrimidine core.
General Reaction Scheme:
A 4-(β-azidoalkyl)-5-acylpyrimidine derivative is treated with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction, leading to the formation of the fused pyrido[4,3-d]pyrimidine ring system.
Experimental Data
This method has been successfully employed for the synthesis of various fused pyrimidine systems, with yields for the key aza-Wittig cyclization step generally being good to excellent. For instance, the synthesis of 2-substituted tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d] pyrimidin-4(3H)-ones via a tandem aza-Wittig reaction has been reported with yields ranging from 58–92%.[4]
Experimental Protocol: General Procedure for Intramolecular aza-Wittig Reaction
To a solution of the 4-(β-azidoalkyl)-5-acylpyrimidine derivative in a suitable anhydrous solvent (e.g., toluene or THF), triphenylphosphine is added portion-wise at room temperature. The reaction mixture is then heated to reflux to facilitate the intramolecular aza-Wittig cyclization. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired pyrido[4,3-d]pyrimidine derivative.
Friedländer Annulation
The Friedländer annulation is a classic method for the synthesis of quinolines and related heterocyclic systems. A variation of this reaction can be applied to the synthesis of pyrido[4,3-d]pyrimidines by reacting a suitable aminopyridine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound.
General Reaction Scheme:
A 4-amino-5-formylpyrimidine (or a related derivative with an ortho-amino carbonyl functionality) is condensed with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or β-ketoester) under acidic or basic conditions to yield the corresponding pyrido[4,3-d]pyrimidine.
Experimental Data
The Friedländer synthesis is a versatile reaction, and its application to pyridopyrimidine synthesis has been documented. The yields are generally moderate to good, depending on the specific substrates and reaction conditions employed. For instance, the synthesis of various annulated pyrido[2,3-d]pyrimidines has been reported using Friedländer-type reactions.[5][6]
Experimental Protocol: General Procedure for Friedländer Annulation
A mixture of the 4-amino-5-formylpyrimidine derivative and the α-methylene carbonyl compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Comparative Analysis Summary
| Synthetic Pathway | Key Features | Advantages | Disadvantages | Typical Yields |
| Multicomponent Reactions | One-pot, three-component synthesis. | High atom economy, operational simplicity, rapid access to diverse structures. | May require optimization for specific substrates. | 61-85%[1] |
| Synthesis from 4-Aminonicotinic Acid | Stepwise construction of the pyrimidine ring. | Readily available starting materials, well-established chemistry. | Multistep process, may have lower overall yields. | Moderate to Good |
| Intramolecular aza-Wittig Reaction | Formation of the pyrimidine ring via cyclization of an azide precursor. | High efficiency in the cyclization step, good functional group tolerance. | Requires synthesis of the azide precursor, use of phosphines. | 58-92% (for related systems)[4] |
| Friedländer Annulation | Condensation of an aminopyridine-carbaldehyde with a carbonyl compound. | Versatile for creating substituted systems, well-understood mechanism. | Can sometimes lead to mixtures of regioisomers. | Moderate to Good |
Conclusion
The choice of synthetic pathway for the preparation of pyrido[4,3-d]pyrimidines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Multicomponent reactions offer a highly efficient and convergent approach for generating libraries of analogs. The synthesis from 4-aminonicotinic acid provides a more traditional and often reliable route. The intramolecular aza-Wittig reaction is a powerful method for the key ring-forming step, particularly when specific precursors are accessible. Finally, the Friedländer annulation offers a classic and versatile method for constructing the fused pyridine ring. Researchers should consider the specific targets and available resources when selecting the most appropriate synthetic strategy.
References
- 1. sciforum.net [sciforum.net]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies | Scilit [scilit.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Pyrido[4,3-d]pyrimidin-4(3H)-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of Pyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound. Due to the known hazards of this compound, all waste containing this compound must be treated as hazardous chemical waste.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Hazard Identification:
Based on the available safety data, this compound presents the following hazards:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][4] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate PPE to minimize exposure risks.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1][5] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1]
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][6]
-
This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste. Do not mix with strong oxidizing agents or acids.[1][5]
-
-
Containerization :
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[1][7] High-density polyethylene (HDPE) containers are generally suitable.[4][6]
-
The container must have a tightly sealing cap and be kept closed except when adding waste.[7][8]
-
Ensure the exterior of the container remains clean and free of chemical residue.[9]
-
-
Labeling :
-
Storage :
-
Final Disposal :
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrido(4,3-d)pyrimidin-4(3H)-one | C7H5N3O | CID 135471148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Pyrido[4,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Pyrido[4,3-d]pyrimidin-4(3H)-one. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and general best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards.[1] The required PPE is determined by these classifications to mitigate exposure risks.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed | H302 | Standard laboratory PPE (lab coat, gloves, eye protection). Do not eat, drink, or smoke in the handling area. |
| Causes skin irritation | H315 | Chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant apron. |
| Causes serious eye irritation | H319 | Safety glasses with side shields or chemical splash goggles. |
| May cause respiratory irritation | H335 | Work in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Summary of Recommended PPE:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat. For larger quantities or where there is a risk of significant spillage, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: Use in a chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator is recommended.
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
- All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and vapor exposure.
- Ensure that an eyewash station and safety shower are readily accessible and in good working order.
- Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before handling the compound.
- Cover the work surface with absorbent bench paper to contain any potential spills.
2. Gowning/Donning PPE:
- Put on a laboratory coat, ensuring it is fully buttoned.
- Don safety goggles.
- Wash hands and then put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling the Compound:
- Carefully open the container within the fume hood.
- Use a spatula to transfer the desired amount of the solid compound to a weigh boat or directly into a container for the experimental procedure.
- Avoid creating dust. If the compound is a fine powder, handle it with extra care.
- Close the primary container tightly after use.
4. De-gowning/Doffing PPE:
- Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
- Remove the lab coat, being careful to avoid contact with any contaminated areas.
- Remove safety goggles.
- Wash hands thoroughly with soap and water.
5. Emergency Procedures:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Solid Waste:
- Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, paper towels), in a designated, clearly labeled hazardous waste container.
- The container should be sealed and stored in a well-ventilated, designated waste storage area.
2. Liquid Waste:
- If the compound is dissolved in a solvent, collect the liquid waste in a compatible, labeled hazardous waste container.
- Do not mix with incompatible waste streams.
3. Contaminated Sharps:
- Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
4. Disposal Coordination:
- All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
